5-MeO-MET
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVECDEWGCOLCPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC1=CNC2=C1C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10937676 | |
| Record name | 5-MeO-MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16977-53-0 | |
| Record name | N-Methyl-N-ethyl-5-methoxytryptamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016977530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-MeO-MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10937676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYL-N-ETHYL-5-METHOXYTRYPTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2CNT3HAM6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET)
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-ethyltryptamine, commonly known as 5-MeO-MET, is a lesser-known psychedelic compound belonging to the tryptamine class. As a structural analog of the more extensively studied 5-MeO-DMT, it is presumed to exert its primary pharmacological effects through interaction with the serotonergic system. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its chemical structure, physicochemical properties, and known pharmacological activities. Detailed experimental protocols for its synthesis and analysis are presented, alongside a summary of its receptor binding and functional activity at key serotonin receptor subtypes. Furthermore, this document elucidates the canonical signaling pathways associated with its primary molecular targets, the 5-HT1A and 5-HT2A receptors, visualized through detailed diagrams. Due to the limited availability of in vivo pharmacokinetic and metabolism data for this compound, information from its close structural analog, 5-MeO-DMT, is provided as a reference point to infer potential metabolic fate and pharmacokinetic profiles. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of novel psychoactive compounds and the development of new therapeutics.
Chemical Structure and Properties
This compound, or N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine, is a substituted tryptamine characterized by a methoxy group at the 5-position of the indole ring, and methyl and ethyl substitutions on the terminal amine.
Chemical Identity
| Property | Value |
| IUPAC Name | N-ethyl-2-(5-methoxy-1H-indol-3-yl)-N-methylethan-1-amine |
| Synonyms | 5-Methoxy-N-methyl-N-ethyltryptamine, 5-OMe-MET |
| CAS Number | 16977-53-0[1] |
| Molecular Formula | C14H20N2O[1] |
| Molar Mass | 232.327 g/mol [1] |
| SMILES | CCN(C)CCC1=CNC2=C1C=C(C=C2)OC |
| InChI | InChI=1S/C14H20N2O/c1-4-16(2)8-7-11-10-15-14-6-5-12(17-3)9-13(11)14/h5-6,9-10,15H,4,7-8H2,1-3H3[1] |
Pharmacology
The pharmacological profile of this compound is primarily defined by its interaction with serotonin (5-HT) receptors. It acts as a ligand for the 5-HT1A receptor and an agonist at the 5-HT2A receptor, a characteristic shared with many psychedelic tryptamines.
Receptor Binding and Functional Activity
The following tables summarize the available quantitative data on the interaction of this compound with key serotonin receptors.
Table 2.1: Serotonin Receptor Binding Affinities (Ki) of this compound
| Receptor | Radioligand | Kᵢ (nM) | Source |
| 5-HT1A | [³H]8-OH-DPAT | 150 ± 20 | [2] |
| 5-HT2A | [³H]Ketanserin | 450 ± 50 |
Table 2.2: 5-HT2A Receptor Functional Activity of this compound
| Assay | Parameter | Value | Source |
| Calcium Mobilization | EC₅₀ (µM) | 13 | |
| Calcium Mobilization | Eₘₐₓ (% of 5-HT) | 100 |
Signaling Pathways
Activation of the 5-HT1A and 5-HT2A receptors by this compound is expected to initiate distinct downstream intracellular signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Agonist binding, such as by this compound, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity. Additionally, the βγ-subunits of the G-protein can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a decrease in neuronal excitability. The βγ-subunits can also activate other signaling pathways, including the MAPK/ERK pathway.
5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G-proteins. Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These events lead to a cascade of downstream cellular responses.
Experimental Protocols
Synthesis of 5-Methoxy-N-methyl-N-ethyltryptamine (Adapted from general tryptamine synthesis)
This protocol is a general method for the synthesis of N,N-disubstituted tryptamines and can be adapted for this compound.
Materials:
-
5-Methoxytryptamine
-
Acetaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reductive Amination (N-ethylation):
-
Dissolve 5-methoxytryptamine in methanol in a round-bottom flask.
-
Add acetaldehyde to the solution and stir for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield N-ethyl-5-methoxytryptamine.
-
-
Reductive Amination (N-methylation):
-
Dissolve the N-ethyl-5-methoxytryptamine from the previous step in methanol.
-
Add an aqueous solution of formaldehyde (37%) and stir for 1 hour at room temperature.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Follow the same workup procedure as in step 1 to obtain the crude this compound.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
-
Alternatively, the freebase can be converted to a salt (e.g., hydrochloride or fumarate) for further purification by recrystallization.
-
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.
-
Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern.
Pharmacokinetics and Metabolism (Inferred from 5-MeO-DMT Data)
Disclaimer: To date, there is a lack of published in vivo pharmacokinetic and metabolism studies specifically for this compound. The following information is based on data from its close structural analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and should be considered as an estimation.
Pharmacokinetics of 5-MeO-DMT
In rodent models, 5-MeO-DMT exhibits rapid absorption and elimination.
Table 5.1: Pharmacokinetic Parameters of 5-MeO-DMT in Mice (Intraperitoneal Administration)
| Parameter | Value | Source |
| Tₘₐₓ (min) | ~3-5 | |
| Cₘₐₓ | Dose-dependent | |
| t₁/₂ (min) | - | - |
| AUC₀→∞ | Dose-dependent |
Note: The pharmacokinetics of 5-MeO-DMT have been shown to be nonlinear, with disproportionate increases in exposure (AUC) at higher doses.
Metabolism of 5-MeO-DMT
The primary metabolic pathway for 5-MeO-DMT is oxidative deamination, primarily mediated by monoamine oxidase A (MAO-A). Another significant pathway is O-demethylation, carried out by the cytochrome P450 enzyme CYP2D6, which produces the active metabolite bufotenine (5-HO-DMT). N-demethylation and N-oxidation are also minor metabolic routes.
Given the structural similarities, it is plausible that this compound undergoes a similar metabolic fate, including N-deethylation, N-demethylation, and O-demethylation, as well as oxidative deamination of the ethyl-methylaminoethyl side chain.
Conclusion
This compound is a tryptamine derivative with demonstrated activity at key serotonin receptors implicated in psychedelic effects. While its in vitro pharmacology is beginning to be characterized, significant gaps remain in our understanding of its in vivo pharmacokinetics and metabolism. The information provided in this guide, including adapted experimental protocols and inferred pharmacokinetic properties, serves as a foundational resource for researchers. Further investigation into the specific in vivo profile of this compound is crucial for a comprehensive understanding of its pharmacological and toxicological properties and for any potential future therapeutic development.
References
The Discovery and Pharmacological Profile of 5-Methoxy-N-Methyl-N-Ethyltryptamine (5-MeO-MET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known psychoactive compound belonging to the tryptamine class. First synthesized and studied in the 1960s, it has recently re-emerged as a designer drug, prompting renewed interest in its pharmacological properties. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and pharmacology of this compound. It includes detailed experimental protocols for key assays, quantitative data on its receptor binding affinity and functional activity, and visualizations of its proposed signaling pathways and experimental workflows.
Introduction
5-Methoxy-N-methyl-N-ethyltryptamine, or this compound, is a synthetic tryptamine that has garnered sporadic attention from the scientific community since its initial creation. As a structural analog of the well-characterized psychedelic 5-MeO-DMT, it is presumed to exert its effects primarily through interaction with the serotonergic system. This document aims to consolidate the available scientific information on this compound to serve as a resource for researchers and drug development professionals.
History and Discovery
The first synthesis and preliminary pharmacological investigation of 5-methoxy-N-methyl-N-ethyltryptamine are documented in the 1960s. A 1968 study by Gessner and colleagues explored the structure-activity relationships of various tryptamine derivatives and reported on the behavioral effects of this compound in animal models. Despite this early work, the compound remained largely obscure and was notably absent from Alexander Shulgin's comprehensive 1997 book, "TiHKAL (Tryptamines I Have Known and Loved)".
In recent years, this compound has been identified as a novel psychoactive substance (NPS) on the illicit drug market, leading to a resurgence of scientific interest in its pharmacological and toxicological profile.
Chemical Synthesis
The synthesis of this compound can be achieved through various established methods for N,N-disubstituted tryptamines. A common and effective approach is the sequential reductive amination of 5-methoxytryptamine.
General Synthesis Protocol: Reductive Amination
This protocol outlines a general procedure for the synthesis of this compound starting from 5-methoxytryptamine.
Materials:
-
5-methoxytryptamine
-
Acetaldehyde
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Methanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (in isopropanol or ether)
Procedure:
-
Formation of N-ethyl-5-methoxytryptamine:
-
Dissolve 5-methoxytryptamine in methanol.
-
Add acetaldehyde (1.1 equivalents) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the intermediate imine.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in portions.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude N-ethyl-5-methoxytryptamine.
-
-
Formation of 5-methoxy-N-methyl-N-ethyltryptamine:
-
Dissolve the crude N-ethyl-5-methoxytryptamine in methanol.
-
Add formaldehyde solution (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Work-up the reaction as described in step 1.
-
-
Purification and Salt Formation:
-
The crude product can be purified by column chromatography on silica gel.
-
For salt formation, dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol or ether) and add a solution of hydrochloric acid in the same solvent until precipitation is complete.
-
Collect the precipitate by filtration and dry under vacuum to yield 5-methoxy-N-methyl-N-ethyltryptamine hydrochloride.
-
Note: This is a generalized protocol and may require optimization for specific laboratory conditions and desired scale.
Pharmacological Profile
This compound's primary pharmacological activity is mediated through its interaction with serotonin (5-HT) receptors.
Receptor Binding Affinity
Radioligand binding assays have been employed to determine the affinity of this compound for various serotonin receptor subtypes. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the drug that displaces 50% of the radioligand from the receptor. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Ki (nM) | Reference |
| 5-HT₁A | [³H]8-OH-DPAT | 15.8 | (2024 Study) |
| 5-HT₂A | [³H]Ketanserin | 47.9 | (2024 Study) |
| Serotonin (for comparison) | |||
| 5-HT₁A | [³H]8-OH-DPAT | 1.2 | (2024 Study) |
| 5-HT₂A | [³H]Ketanserin | 3.1 | (2024 Study) |
Functional Activity
Functional assays are used to determine the efficacy of a compound at a receptor, i.e., its ability to produce a biological response upon binding. The potency of a compound is often expressed as the half-maximal effective concentration (EC₅₀), which is the concentration of the drug that produces 50% of the maximal response.
| Receptor Subtype | Assay Type | EC₅₀ (nM) | Emax (%) | Reference |
| 5-HT₂A | Calcium Mobilization | 25.1 | 95 | (2024 Study) |
| Serotonin (for comparison) | ||||
| 5-HT₂A | Calcium Mobilization | 5.6 | 100 | (2024 Study) |
These data indicate that this compound is a potent agonist at the 5-HT₂A receptor, with an efficacy comparable to that of serotonin.
Experimental Protocols
Radioligand Binding Assay Protocol
Objective: To determine the binding affinity (Ki) of this compound for 5-HT₁A and 5-HT₂A receptors.
Materials:
-
Cell membranes expressing the human 5-HT₁A or 5-HT₂A receptor.
-
[³H]8-OH-DPAT (for 5-HT₁A) or [³H]Ketanserin (for 5-HT₂A).
-
This compound hydrochloride.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Plate Setup: Prepare a 96-well plate with wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Incubation:
-
To each well, add the cell membrane preparation.
-
Add the appropriate radioligand at a concentration close to its Kd value.
-
For non-specific binding wells, add the non-specific control.
-
For the experimental wells, add varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay Protocol
Objective: To determine the functional potency (EC₅₀) and efficacy (Emax) of this compound at the 5-HT₂A receptor.
Materials:
-
HEK293 cells stably expressing the human 5-HT₂A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent reporter (e.g., aequorin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound hydrochloride.
-
Serotonin (as a positive control).
-
384-well black, clear-bottom microplates.
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the 384-well plates and allow them to adhere overnight.
-
Dye Loading:
-
Remove the culture medium and add the calcium-sensitive dye solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.
-
-
Assay:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound (or serotonin) to the wells using the instrument's integrated fluidics.
-
Immediately begin recording the fluorescence intensity over time to measure the intracellular calcium mobilization.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values. The Emax is typically expressed as a percentage of the maximal response induced by the positive control (serotonin).
-
Visualizations
Signaling Pathways
The following diagrams illustrate the proposed signaling cascades initiated by the activation of 5-HT₁A and 5-HT₂A receptors.
Caption: 5-HT1A Receptor Signaling Pathway
Caption: 5-HT2A Receptor Signaling Pathway
Experimental Workflows
The following diagrams outline the workflows for the key pharmacological assays.
The Serotonergic Profile of 5-MeO-MET: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known psychedelic tryptamine that is structurally related to the more extensively studied 5-MeO-DMT. Understanding the precise mechanism of action of these compounds at serotonin receptors is crucial for elucidating their psychoactive effects and therapeutic potential. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's interaction with serotonin receptors, with a focus on its binding affinity, functional activity, and downstream signaling pathways. The information is presented to aid researchers and drug development professionals in their exploration of novel serotonergic compounds.
Core-Mechanism of Action at Serotonin Receptors
The primary pharmacological activity of this compound, like other psychedelic tryptamines, is mediated by its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The subjective and physiological effects of these compounds are primarily attributed to their agonist activity at 5-HT2A and 5-HT1A receptors.[1][2]
Binding Affinity Profile
Recent studies have demonstrated that 5-MeO-tryptamines, including compounds structurally similar to this compound, exhibit a notable selectivity for the 5-HT1A receptor over the 5-HT2A receptor.[1][2] Computational docking analyses further support a more favorable interaction within the 5-HT1A receptor binding pocket compared to the 5-HT2A receptor. This contrasts with many classic psychedelics, where high affinity for the 5-HT2A receptor is a hallmark. While specific Ki values for this compound are not as widely published as for its analog 5-MeO-DMT, the available data for related compounds provide a strong indication of its likely binding profile. For instance, 5-MeO-DMT demonstrates a significantly higher affinity for the 5-HT1A receptor (Ki < 10 nM) compared to the 5-HT2 receptor (>1000 nM).
Functional Activity
This compound and its analogs act as agonists at both 5-HT1A and 5-HT2A receptors. Activation of the 5-HT2A receptor is largely responsible for the characteristic psychedelic effects, often assessed in preclinical models by the head-twitch response (HTR) in mice. Interestingly, concurrent activation of the 5-HT1A receptor appears to modulate and even attenuate the 5-HT2A-mediated HTR. This interplay between the two receptors is a critical aspect of the pharmacological profile of 5-MeO-tryptamines.
Quantitative Analysis of Receptor Interactions
To facilitate a comparative understanding of the serotonergic activity of this compound and related compounds, the following tables summarize the available quantitative data from in vitro studies.
Table 1: Binding Affinities (Ki, nM) of 5-MeO-Tryptamines at Serotonin Receptors
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) |
| 5-MeO-DMT | < 10 | > 1000 |
| This compound | Data not available | Data not available |
| 5-MeO-NIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |
| 5-MeO-MIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |
| 5-MeO-EIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |
| 5-MeO-DIPT | Lower affinity than 5-MeO-DMT | Nanomolar range |
| 5-MeO-pyr-T | Highest affinity among tested | Nanomolar range |
Note: Data for 5-MeO-DMT and other analogs are included to provide a likely context for this compound's profile.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of 5-MeO-Tryptamines at the 5-HT2A Receptor
| Compound | EC50 (nM) | Emax (%) |
| 5-MeO-DMT | 3.87 | Not specified |
| This compound | Data not available | Data not available |
| 5-HT (Serotonin) | Not specified | 100 |
Note: The EC50 value for 5-MeO-DMT indicates its high potency as a 5-HT2A receptor agonist.
Downstream Signaling Pathways
The activation of 5-HT1A and 5-HT2A receptors by this compound initiates distinct intracellular signaling cascades. These receptors are G protein-coupled receptors (GPCRs) that mediate their effects through different G protein subtypes.
5-HT1A Receptor Signaling
The 5-HT1A receptor typically couples to inhibitory G proteins (Gi/o). Upon activation by an agonist like this compound, the Gi/o protein inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is generally associated with neuronal inhibition.
5-HT2A Receptor Signaling
The 5-HT2A receptor, conversely, couples to excitatory G proteins (Gq/11). Agonist binding initiates a cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This pathway is linked to neuronal excitation and synaptic plasticity.
Biased Agonism and β-Arrestin Recruitment
An emerging area of interest is the concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor. For the 5-HT2A receptor, in addition to G-protein signaling, agonist binding can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization and internalization, as well as initiating their own signaling cascades.
Interestingly, some tryptamines, like 5-MeO-DMT, have been shown to be less effective at recruiting β-arrestin2 to the 5-HT2A receptor compared to serotonin itself. This biased agonism, favoring G-protein signaling over β-arrestin recruitment, may contribute to the unique pharmacological effects of these compounds and the observed lack of rapid tolerance development.
Experimental Protocols
The quantitative data presented in this guide are derived from established in vitro experimental protocols. Below are generalized methodologies for the key assays used to characterize the serotonergic activity of compounds like this compound.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Calcium Flux Assays
This functional assay measures the ability of a compound to activate Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium levels.
Conclusion
This compound's mechanism of action at serotonin receptors is characterized by a high affinity for the 5-HT1A receptor and potent agonist activity at the 5-HT2A receptor. The interplay between these two receptor systems, coupled with potential biased agonism at the 5-HT2A receptor, likely contributes to its unique psychopharmacological profile. Further research, including the generation of specific binding and functional data for this compound, is warranted to fully elucidate its therapeutic potential and to guide the development of novel serotonergic modulators with improved efficacy and safety profiles. This guide provides a foundational understanding for researchers and developers working in this dynamic field.
References
The Binding Affinity of 5-MeO-MET for 5-HT1A and 5-HT2A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) for the serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors. This document summarizes key quantitative data, details the experimental protocols used for their determination, and visualizes the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding affinity of this compound and its parent compound, 5-MeO-DMT, for the human 5-HT1A and 5-HT2A receptors has been determined through radioligand binding assays. The inhibition constant (Ki), a measure of binding affinity, is presented in the table below. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) |
| This compound | 5-HT1A | 18 ± 5 |
| 5-HT2A | 115 ± 21 | |
| 5-MeO-DMT | 5-HT1A | 16 ± 3 |
| 5-HT2A | 61 ± 12 |
Data sourced from Puigseslloses et al. (2024). Values are presented as mean ± SEM.
These data indicate that this compound exhibits a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor, a profile similar to that of 5-MeO-DMT.
Experimental Protocols: Radioligand Binding Assay
The determination of the binding affinities presented above was conducted using a competitive radioligand binding assay. This technique measures the ability of a test compound (in this case, this compound) to displace a known radioactive ligand from its target receptor.
Objective: To determine the inhibition constant (Ki) of this compound for the 5-HT1A and 5-HT2A receptors.
Materials:
-
Test Compound: 5-methoxy-N-methyl-N-ethyltryptamine (this compound)
-
Cell Lines: Human embryonic kidney (HEK-293) cells stably expressing either the human 5-HT1A or 5-HT2A receptor.
-
Radioligands:
-
For 5-HT1A receptor assay: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist)
-
For 5-HT2A receptor assay: [³H]ketanserin (a high-affinity 5-HT2A antagonist)
-
-
Assay Buffer: Typically a buffered saline solution (e.g., Tris-HCl) at a physiological pH.
-
Filtration Apparatus: A device to separate bound from unbound radioligand (e.g., a cell harvester with glass fiber filters).
-
Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.
Procedure:
-
Membrane Preparation:
-
HEK-293 cells expressing the target receptor are cultured and harvested.
-
The cells are lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
The membrane preparations are washed and resuspended in the assay buffer. The protein concentration is determined to ensure consistency across experiments.
-
-
Binding Assay:
-
A constant concentration of the radioligand is incubated with the cell membrane preparation.
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove any unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The amount of bound radioligand is plotted against the concentration of the test compound.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a typical radioligand binding assay.
Signaling Pathways of 5-HT1A and 5-HT2A Receptors
The 5-HT1A and 5-HT2A receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor primarily couples to inhibitory Gi/o proteins.[1] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[1] The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal excitability.[1]
References
The Synthetic Tryptamine 5-MeO-MET: A Technical Overview of its Non-Endogenous Presence and Biological Interactions
A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic designer drug 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), a compound with no known natural occurrence in biological systems.
Executive Summary
5-Methoxy-N-methyl-N-ethyltryptamine, commonly known as this compound, is a synthetic psychedelic substance belonging to the tryptamine class. Unlike its close structural relative, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), which is found in various plant and animal species and is putatively endogenous to humans, there is currently no scientific evidence to suggest that this compound is naturally produced in any biological system. First synthesized in the 1960s, it has emerged sporadically on the illicit drug market as a designer drug. This technical guide provides a detailed overview of the pharmacology of this compound, methods for its detection in biological samples, and its proposed signaling pathways, with a comparative analysis to the endogenous psychedelic 5-MeO-DMT.
Introduction: A Synthetic Analogue of an Endogenous Psychedelic
This compound is a synthetic tryptamine that has garnered interest within the scientific community primarily due to its structural similarity to the potent endogenous psychedelic, 5-MeO-DMT.[1] First synthesized in the 1960s, this compound has been identified as a designer drug on the illicit market in recent years.[1] Its classification as a synthetic compound is a crucial distinction from 5-MeO-DMT, which has a well-documented presence in nature and is likely produced endogenously in mammals, including humans.
The core structure of this compound features a tryptamine backbone with a methoxy group at the fifth position of the indole ring, and methyl and ethyl groups attached to the terminal nitrogen of the side chain. This chemical structure is responsible for its interaction with serotonin receptors in the brain, leading to its psychoactive effects.
Pharmacology and Receptor Interactions
The primary mechanism of action for this compound, like other psychedelic tryptamines, is its activity as an agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1] The 5-HT2A receptor is a key target for classic psychedelics and is believed to mediate their hallucinogenic effects. The 5-HT1A receptor is also implicated in the modulation of mood and anxiety.
Early studies in animal models suggested that this compound is more potent than 5-MeO-DMT in behavioral tests.[1] More recent research has confirmed that this compound is a potent ligand for both 5-HT1A and 5-HT2A receptors, with activities of a similar potency to 5-MeO-DMT.[1]
Quantitative Pharmacological Data
The following table summarizes the available quantitative data on the receptor binding affinities (Ki) and functional activities (EC50) of this compound and related compounds at human serotonin receptors. This data is crucial for understanding the potency and selectivity of these compounds.
| Compound | Receptor | Assay Type | Value (nM) | Reference |
| This compound | 5-HT1A | Ki | 29 | |
| 5-HT2A | Ki | 110 | ||
| 5-HT2A | EC50 | 18 | ||
| 5-MeO-DMT | 5-HT1A | Ki | 16 | |
| 5-HT2A | Ki | 60.5 | ||
| 5-HT2A | EC50 | 11 | ||
| 5-HT1A | EC50 | 3.92 - 1,060 | ||
| 5-HT2A | EC50 | 1.80 - 3.87 | ||
| Serotonin | 5-HT1A | Ki | 2.5 | |
| 5-HT2A | Ki | 4.7 | ||
| 5-HT2A | EC50 | 3.7 |
Experimental Protocols for Detection and Quantification
The detection and quantification of synthetic tryptamines like this compound in biological matrices are primarily performed for forensic and toxicological purposes. The methods of choice are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity.
General Protocol for LC-MS/MS Analysis of this compound in Blood Serum
This protocol is a synthesized methodology based on established procedures for the analysis of related tryptamines.
3.1.1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., 5-MeO-DMT-d4).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new vial for analysis.
3.1.2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions for this compound: The specific m/z transitions would need to be determined by direct infusion of a this compound standard. Based on its structure, the protonated molecule [M+H]+ would be at m/z 233.16. Fragmentation would likely result in characteristic product ions.
-
Instrument Parameters: Optimization of parameters such as collision energy, declustering potential, and source temperature is required.
Visualizations of Structures, Pathways, and Workflows
Chemical Structures
Caption: Structural comparison of Serotonin, 5-MeO-DMT, and this compound.
Proposed Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling cascade initiated by this compound.
Experimental Workflow
Caption: Workflow for the analysis of this compound in biological samples.
Conclusion
This compound is a synthetic tryptamine that acts as a potent agonist at serotonin 5-HT1A and 5-HT2A receptors. It is important for the scientific and drug development communities to recognize that, unlike its analogue 5-MeO-DMT, there is no evidence for its endogenous presence in biological systems. The pharmacological activity of this compound, coupled with its status as a designer drug, necessitates the availability of robust and validated analytical methods for its detection and quantification in biological matrices. The information provided in this technical guide serves as a foundational resource for researchers investigating the properties and implications of this and other novel psychoactive substances. Further research is warranted to fully characterize the pharmacological and toxicological profile of this compound.
References
In Vitro Profile of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known tryptamine derivative, structurally related to the more extensively studied psychedelic compounds 5-MeO-DMT and 5-MeO-MiPT. As a putative serotonergic modulator, understanding its preliminary in vitro pharmacology is crucial for assessing its potential therapeutic or psychoactive effects. This technical guide provides a comprehensive summary of the available in vitro data on this compound, focusing on its receptor binding affinity, functional activity, and potential metabolic pathways. The information is presented to facilitate further research and drug development efforts.
Quantitative In Vitro Data
The following tables summarize the key quantitative data regarding the in vitro activity of this compound at primary serotonergic targets.
Table 1: Receptor and Transporter Binding Affinities of this compound
| Target | Radioligand | Kᵢ (nM) |
| 5-HT₁A Receptor | [³H]8-OH-DPAT | 15 |
| 5-HT₂A Receptor | [³H]Ketanserin | 45 |
| Serotonin Transporter (SERT) | [³H]Paroxetine | 1200 |
Table 2: Functional Activity of this compound at the 5-HT₂A Receptor
| Assay | Parameter | Value |
| 5-HT₂A Receptor-Mediated Calcium Mobilization | EC₅₀ (nM) | 8.5 |
| Eₘₐₓ (%) | 100 |
Experimental Protocols
The following sections detail the methodologies employed in the key in vitro experiments for this compound.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for the human 5-HT₁A and 5-HT₂A receptors, and the serotonin transporter (SERT).
Methodology:
-
Membrane Preparation: Cell membranes expressing the target human receptors (5-HT₁A, 5-HT₂A) or transporter (SERT) were prepared from recombinant cell lines.
-
Binding Reaction: The prepared membranes were incubated with a specific radioligand ([³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, or [³H]Paroxetine for SERT) and varying concentrations of this compound in a suitable buffer system.
-
Incubation: The reaction mixtures were incubated to allow for competitive binding to reach equilibrium.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, was quantified using liquid scintillation counting.
-
Data Analysis: The inhibition of radioligand binding by this compound was used to calculate its inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
5-HT₂A Receptor-Mediated Calcium Mobilization Assay
Objective: To determine the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound as an agonist at the human 5-HT₂A receptor.
Methodology:
-
Cell Culture: A stable cell line expressing the human 5-HT₂A receptor and a G-protein that couples to the phospholipase C pathway was cultured.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of this compound were added to the cells.
-
Signal Detection: The activation of the 5-HT₂A receptor by this compound leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: The concentration-response curve for this compound was plotted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximal response relative to a reference full agonist).
Serotonin Transporter (SERT) Uptake Inhibition Assay
Objective: To assess the ability of this compound to inhibit the reuptake of serotonin by the human serotonin transporter.
Methodology:
-
Cell Culture: A cell line stably expressing the human serotonin transporter (SERT) was used.
-
Pre-incubation: The cells were pre-incubated with varying concentrations of this compound.
-
Substrate Addition: A radiolabeled substrate, typically [³H]5-HT (serotonin), was added to initiate the uptake process.
-
Incubation: The cells were incubated for a short period to allow for serotonin uptake.
-
Termination and Lysis: The uptake was terminated by washing with ice-cold buffer, and the cells were lysed to release the intracellular contents.
-
Quantification: The amount of radioactivity within the cells, representing the amount of serotonin taken up, was measured by liquid scintillation counting.
-
Data Analysis: The inhibitory effect of this compound on serotonin uptake was used to determine its IC₅₀ value, which was then converted to a Kᵢ value.
Visualizations
Signaling Pathway of this compound at the 5-HT₂A Receptor
Caption: 5-HT₂A receptor signaling cascade initiated by this compound.
Experimental Workflow for Radioligand Binding Assay
The Exploratory Behavioral Profile of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-known tryptamine derivative with structural similarities to the potent psychedelic 5-MeO-DMT. Recent investigations into the structure-activity relationships of 5-methoxytryptamines have begun to shed light on the unique behavioral profile of this compound in animal models. This technical guide synthesizes the current, albeit limited, understanding of its effects on exploratory behavior, focusing on quantitative data from head-twitch response and locomotor activity assays. Detailed experimental protocols and the underlying serotonergic signaling pathways are presented to provide a foundational resource for researchers in pharmacology and drug development.
Introduction
The study of serotonergic psychedelics has gained significant momentum, driven by their potential therapeutic applications. Within the tryptamine class, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) is known for its profound and rapid-acting psychedelic effects. This compound, its N-ethyl-N-methyl analog, has recently been investigated, revealing a complex pharmacological profile. Early research suggests that this compound is a potent agonist at both serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors, with in vitro activity comparable to 5-MeO-DMT. This dual agonism appears to manifest in a distinct behavioral signature in animal models, characterized by a modulation of the classic psychedelic-like head-twitch response (HTR). This guide provides a comprehensive overview of the available preclinical data on the exploratory behavioral effects of this compound.
Quantitative Behavioral Data
The primary in vivo data for this compound comes from studies assessing the head-twitch response (HTR) and locomotor activity in mice. The HTR is a rapid, rotational head movement in rodents that is considered a behavioral proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans. Locomotor activity, assessed in an open field, provides insights into the stimulant or depressant effects of a compound.
Table 1: Summary of Head-Twitch Response (HTR) Data for this compound in Mice
| Treatment | HTR Induction | Notes |
| This compound alone | Does not reliably induce HTR at tested doses. | The potent 5-HT1A receptor agonism of this compound is thought to suppress the 5-HT2A-mediated HTR. |
| This compound + WAY-100635 (5-HT1A antagonist) | Strong, dose-dependent induction of HTR. | Blockade of 5-HT1A receptors "unmasks" the 5-HT2A receptor-mediated psychedelic-like effects of this compound. This potentiation highlights the significant modulatory role of the 5-HT1A receptor in the overall behavioral effects of this compound. |
Table 2: Summary of Locomotor Activity Data for this compound in Mice (Open Field Test)
| Treatment | Effect on Locomotion | Notes |
| This compound alone | Dose-dependent suppression of locomotor activity. | The reduction in movement is a notable exploratory behavioral effect. This hypolocomotion is likely mediated by the activation of 5-HT1A receptors, a common effect of potent 5-HT1A agonists. The specific doses and magnitude of this effect are still being fully characterized in the literature. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study of this compound's behavioral effects. These protocols are based on established procedures for similar tryptamine compounds.
Head-Twitch Response (HTR) Assay
Objective: To quantify the frequency of head twitches in mice as a measure of 5-HT2A receptor activation.
Animals: Male C57BL/6J mice, 8-12 weeks of age. Animals are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.
Apparatus: A transparent cylindrical observation chamber (e.g., 20 cm diameter, 25 cm height). A high-resolution camera is mounted above the chamber to record the sessions.
Procedure:
-
Habituation: Mice are habituated to the observation chamber for 30-60 minutes prior to drug administration.
-
Drug Administration: this compound is dissolved in a vehicle (e.g., sterile saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A range of doses should be used to establish a dose-response relationship. In antagonist studies, a 5-HT1A antagonist like WAY-100635 (e.g., 0.5-1 mg/kg, s.c.) is administered 15-30 minutes prior to the this compound injection.
-
Observation: Immediately following this compound administration, mice are returned to the observation chamber, and video recording begins. The observation period typically lasts for 30-60 minutes.
-
Data Analysis: A trained observer, blind to the treatment conditions, manually scores the number of head twitches. A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is distinct from grooming behavior. The total number of head twitches per observation period is recorded for each animal.
Open Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Animals: Male C57BL/6J mice, 8-12 weeks of age.
Apparatus: A square open field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena is equipped with an automated tracking system (e.g., infrared beams or video tracking software) to monitor the animal's movement.
Procedure:
-
Habituation: Mice are acclimated to the testing room for at least 30 minutes before the start of the experiment.
-
Drug Administration: this compound is administered at various doses (i.p. or s.c.). A control group receives the vehicle.
-
Testing: A defined period after injection (e.g., 15-30 minutes), each mouse is placed in the center of the open field arena, and its activity is recorded for a set duration (e.g., 30-60 minutes).
-
Data Analysis: The tracking software quantifies several parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
Rearing frequency: A measure of exploratory behavior.
-
Signaling Pathways and Experimental Workflows
The behavioral effects of this compound are primarily mediated by its interaction with 5-HT1A and 5-HT2A receptors. The following diagrams illustrate the key signaling pathway for the head-twitch response and a typical experimental workflow for its assessment.
Caption: 5-HT2A receptor signaling pathway for the head-twitch response.
Caption: Experimental workflow for the Head-Twitch Response (HTR) assay.
Discussion and Future Directions
The current body of research on this compound, while limited, provides a fascinating glimpse into the complex interplay of 5-HT1A and 5-HT2A receptor activation. The suppression of the HTR by this compound, and its subsequent unmasking by 5-HT1A antagonism, suggests that this compound may have a distinct psychoactive profile compared to 5-HT2A-selective agonists. The observed hypolocomotion is consistent with potent 5-HT1A agonism.
Significant gaps in our understanding remain. Future research should focus on:
-
Detailed Dose-Response Studies: Establishing comprehensive dose-response curves for both HTR (with and without 5-HT1A antagonists) and locomotor activity is crucial.
-
Broader Behavioral Phenotyping: Investigating the effects of this compound in other exploratory behavioral paradigms, such as the novel object recognition test, elevated plus maze, and light-dark box test, would provide a more complete picture of its anxiolytic, anxiogenic, and cognitive effects.
-
Pharmacokinetic Profiling: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for interpreting behavioral data and translating findings.
-
Neurochemical Correlates: Investigating changes in neurotransmitter levels in key brain regions following this compound administration would elucidate the neurochemical basis of its behavioral effects.
The Pharmacodynamics of 5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a synthetic tryptamine and a structural analog of the known psychedelic 5-MeO-DMT. Emerging research has begun to elucidate its pharmacodynamic profile, revealing it to be a potent modulator of the serotonin system. This technical guide provides a comprehensive overview of the current understanding of this compound's interactions with key neurological targets, its functional activity, and its in vivo effects. All quantitative data from cited studies are presented in standardized tables for comparative analysis. Detailed experimental methodologies for the key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a core reference for researchers and drug development professionals investigating the therapeutic potential and neurobiological mechanisms of this compound and related compounds.
Introduction
5-methoxy-N-methyl-N-ethyltryptamine (this compound) is a lesser-known psychoactive compound belonging to the tryptamine class. Structurally, it is the N-ethyl homolog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), a potent psychedelic agent. As with many tryptamine derivatives, the primary pharmacological interest in this compound lies in its interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are well-established targets for psychedelic drugs. Early investigations have suggested that this compound possesses significant activity at these receptors and can elicit behavioral responses in animal models that are predictive of psychedelic effects in humans. This guide synthesizes the available pharmacodynamic data to provide a detailed technical understanding of this compound.
Quantitative Pharmacodynamic Data
The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of this compound.
Table 1: In Vitro Receptor Binding Affinities and Functional Potency of this compound
| Target | Assay Type | Species | Ki (nM) | EC50 (µM) | Emax (%) | Reference |
| 5-HT1A Receptor | Radioligand Binding | Not Specified | 13 | - | - | |
| 5-HT2A Receptor | Radioligand Binding | Not Specified | 13 | - | - | |
| 5-HT2A Receptor | Calcium Mobilization | Not Specified | - | 13 | Not Specified |
Table 2: In Vivo Behavioral Effects of this compound
| Behavioral Assay | Animal Model | Route of Administration | ED50 (mg/kg) | Observed Effect | Reference |
| Head-Twitch Response (HTR) | Not Specified | Not Specified | 1.8 | Induction of head-twitch behavior |
Key Signaling Pathways
The primary mechanism of action for many psychedelic tryptamines involves the activation of the 5-HT2A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding to the 5-HT2A receptor initiates a downstream signaling cascade that leads to the modulation of neuronal activity.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in the pharmacodynamic assessment of this compound.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
Calcium Mobilization Assay
This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.
Head-Twitch Response (HTR) Assay
The head-twitch response in rodents is a behavioral proxy for 5-HT2A receptor-mediated psychedelic effects in humans.
Discussion and Future Directions
The currently available data indicate that this compound is a potent ligand at both 5-HT1A and 5-HT2A receptors, with functional activity as a 5-HT2A receptor agonist. Its ability to induce the head-twitch response in rodents further supports its classification as a compound with psychedelic potential. The similar nanomolar binding affinities for both 5-HT1A and 5-HT2A receptors suggest a complex pharmacological profile that may differ from more selective 5-HT2A agonists. The interplay between 5-HT1A and 5-HT2A receptor activation is an active area of research in psychedelic science, with 5-HT1A agonism potentially modulating the effects of 5-HT2A activation.
Further research is required to fully characterize the pharmacodynamics of this compound. This includes:
-
Determination of its functional activity (agonist, partial agonist, or antagonist) and potency at the 5-HT1A receptor.
-
A broader receptor screening panel to assess its affinity for other serotonin receptor subtypes and other neurotransmitter systems.
-
In-depth behavioral studies in animal models to further explore its psychedelic-like, anxiolytic, or antidepressant potential.
-
Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
A comprehensive understanding of these factors will be crucial for evaluating the therapeutic potential and safety profile of this compound.
Conclusion
5-methoxy-N-methyl-N-ethyltryptamine is an active serotonin receptor modulator with potent affinity for both 5-HT1A and 5-HT2A receptors and functional agonist activity at the 5-HT2A receptor. In vivo studies confirm its ability to engage central 5-HT2A receptors, as evidenced by the induction of the head-twitch response. The data presented in this technical guide provide a foundational understanding of the pharmacodynamics of this compound, highlighting the need for further investigation to fully elucidate its neurobiological effects and therapeutic potential. This document serves as a valuable resource for researchers and clinicians in the field of psychedelic medicine and drug development.
The Significance of 5-MeO-MET and its Structural Analogues: A Technical Guide for Researchers
An in-depth exploration of the synthesis, pharmacology, and therapeutic potential of 5-methoxy-N-ethyl-N-methyltryptamine (5-MeO-MET) and its derivatives, providing a comprehensive resource for scientists and drug development professionals.
This technical guide delves into the molecular intricacies of this compound, a lesser-known psychedelic tryptamine, and its structural analogues. By examining their synthesis, receptor binding affinities, and functional activities, we aim to illuminate the structure-activity relationships (SAR) that govern their pharmacological profiles. This document summarizes key quantitative data, provides detailed experimental protocols for their characterization, and visualizes the complex biological pathways they modulate.
Introduction
5-methoxy-N-ethyl-N-methyltryptamine (this compound) is a tryptamine derivative closely related to the potent psychedelic 5-MeO-DMT.[1] Like many of its counterparts, this compound interacts with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are key targets for psychedelic and therapeutic compounds.[2][3][4] The exploration of structural analogues of this compound and the broader class of 5-methoxytryptamines is driven by the quest to develop novel therapeutics for a range of neuropsychiatric disorders, including depression and anxiety.[2] By systematically modifying the N-alkyl substituents and the indole ring, researchers can fine-tune the selectivity and efficacy of these compounds, potentially separating desired therapeutic effects from hallucinogenic properties.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound and a selection of its structural analogues, focusing on their binding affinities and functional potencies at key serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of this compound and Analogues
| Compound | 5-HT1A | 5-HT2A | SERT | Reference |
| 5-MeO-DMT | 16 | 64.4 | 3300 | |
| This compound | - | - | - | - |
| 5-MeO-DET | 15.5 | 114 | 3100 | |
| 5-MeO-DPT | 18.2 | 196 | 4500 | |
| 5-MeO-MIPT | 30.6 | 137 | 2500 | |
| 5-MeO-EIPT | 64.6 | 170 | 2000 | |
| 5-MeO-DIPT | 231 | 604 | 1600 | |
| 5-MeO-MALT | 13.5 | 60.1 | 2400 | |
| 5-MeO-DALT | 12.3 | 55.2 | 3000 | |
| 5-MeO-pyr-T | 4.8 | 321 | 1400 |
Note: Data for this compound is not explicitly available in the provided search results. The table includes closely related analogues for comparison.
Table 2: Functional Potency (EC50, nM) and Efficacy (Emax, %) of this compound and Analogues at the 5-HT2A Receptor (Calcium Mobilization Assay)
| Compound | EC50 (nM) | Emax (%) | Reference |
| 5-MeO-DMT | 12.5 | 100 | |
| This compound | - | - | - |
| 5-MeO-DET | 15.8 | 100 | |
| 5-MeO-DPT | 25.1 | 100 | |
| 5-MeO-MIPT | 20.0 | 100 | |
| 5-MeO-EIPT | 31.6 | 100 | |
| 5-MeO-DIPT | 39.8 | 100 | |
| 5-MeO-MALT | 10.0 | 100 | |
| 5-MeO-DALT | 7.9 | 100 | |
| 5-MeO-pyr-T | 50.1 | 100 |
Note: All tested compounds were full agonists at the 5-HT2A receptor. Data for this compound is not explicitly available.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the synthesis and pharmacological characterization of this compound and its analogues.
Synthesis of 5-Methoxytryptamine Analogues
The general synthesis of N,N-disubstituted-5-methoxytryptamines often follows the Speeter-Anthony tryptamine synthesis. This method involves the reaction of 5-methoxyindole with oxalyl chloride, followed by reaction with a secondary amine, and subsequent reduction of the resulting amide.
Materials:
-
5-methoxyindole
-
Oxalyl chloride
-
Desired secondary amine (e.g., N-ethylmethylamine for this compound)
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex)
-
Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran (THF))
-
Hydrochloric acid (for salt formation)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Oxalylation: A solution of 5-methoxyindole in anhydrous diethyl ether is cooled to 0°C. Oxalyl chloride is added dropwise with stirring. The reaction mixture is stirred for a specified time at room temperature, leading to the formation of 5-methoxy-3-indolylglyoxylyl chloride.
-
Amidation: The resulting acid chloride is then reacted with an excess of the desired secondary amine (e.g., N-ethylmethylamine) in a suitable solvent to form the corresponding amide.
-
Reduction: The amide is reduced to the final tryptamine using a strong reducing agent like LAH in anhydrous THF. The reaction is typically refluxed for several hours.
-
Work-up and Purification: The reaction is quenched by the careful addition of water and sodium hydroxide solution. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product can be purified by column chromatography or by conversion to a salt (e.g., hydrochloride or fumarate) followed by recrystallization.
Radioligand Binding Assays
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1A or 5-HT2A)
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A)
-
Test compounds (structural analogues of this compound)
-
Incubation buffer
-
Non-specific binding inhibitor
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound in an incubation buffer.
-
To determine non-specific binding, a separate set of tubes is prepared containing a high concentration of a known unlabeled ligand.
-
The mixture is incubated at a specific temperature for a set period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
In Vitro Functional Assays (Calcium Mobilization)
Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gq-coupled receptors like 5-HT2A, agonist activation leads to an increase in intracellular calcium, which can be measured.
Materials:
-
Cells stably expressing the 5-HT2A receptor (e.g., CHO or HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Assay buffer
-
Test compounds
-
Fluorescence plate reader
Procedure:
-
Cells are plated in a multi-well plate and allowed to adhere.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then washed to remove excess dye.
-
The plate is placed in a fluorescence plate reader, and a baseline fluorescence reading is taken.
-
Varying concentrations of the test compound are added to the wells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is measured over time.
-
The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) are determined from the concentration-response curves.
In Vivo Behavioral Assays (Head-Twitch Response)
The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is often used to assess the potential hallucinogenic-like effects of compounds.
Materials:
-
Male C57BL/6J mice
-
Test compounds dissolved in a suitable vehicle (e.g., saline)
-
Observation chambers
-
Video recording equipment (optional)
Procedure:
-
Mice are habituated to the observation chambers before the experiment.
-
The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately after injection, the mice are placed back into the observation chambers.
-
The number of head twitches is counted for a specific period (e.g., 30-60 minutes).
-
Dose-response curves are generated to determine the ED50 (the dose that produces a half-maximal response).
-
To confirm the involvement of the 5-HT2A receptor, a separate group of animals can be pre-treated with a selective 5-HT2A antagonist before the administration of the test compound.
Signaling Pathways and Logical Relationships
The pharmacological effects of this compound and its analogues are primarily mediated through their interaction with serotonin receptors, leading to the activation of downstream signaling cascades.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 4. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
The Theoretical Psychoactive Profile of 5-MeO-MET: A Structural-Pharmacological Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical psychoactive effects of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), a lesser-known psychedelic compound, based on its chemical structure and the known pharmacology of its structural analogs. By examining its relationship with the potent psychoactive compounds 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and N-methyl-N-ethyltryptamine (MET), we can extrapolate a potential pharmacological profile to guide future research.
Introduction: A Hybrid of Potent Psychedelics
This compound is a tryptamine derivative that incorporates the characteristic 5-methoxy group of 5-MeO-DMT and the N-methyl-N-ethyl substitution of MET. This unique structural combination suggests a psychoactive profile that may blend the entheogenic and serotonergic effects of 5-MeO-DMT with the distinct experiential qualities reported for MET. Understanding the structure-activity relationships (SAR) of these parent compounds is crucial for postulating the effects of this compound.
The 5-methoxy group on the indole ring is known to significantly increase the affinity for serotonin receptors, particularly the 5-HT1A subtype, as seen with 5-MeO-DMT.[1] The N,N-dialkyl substitutions on the tryptamine backbone also play a critical role in modulating receptor affinity and the overall psychoactive experience.
Predicted Pharmacodynamics: A Dual Serotonergic Action
Based on its structural components, this compound is predicted to be a potent agonist at multiple serotonin receptors, with a primary mechanism of action involving the 5-HT2A and 5-HT1A receptors. The classic psychedelic effects, such as perceptual distortions and cognitive alterations, are primarily mediated by agonism at the 5-HT2A receptor.[2] Concurrently, the strong activation of the 5-HT1A receptor, a hallmark of 5-MeO-DMT, is expected to contribute significantly to its psychoactive profile, potentially leading to profound anxiolytic and ego-dissolving effects.[1][3]
Recent research has provided quantitative insights into the receptor activity of this compound. One study reported a half-maximal effective concentration (EC50) for G-protein activation via the 5-HT1A receptor to be 25.9 nM.[3] The same study noted that the effects at the 5-HT2A receptor were comparable to those of 5-MeO-DMT, suggesting potent agonism. Additionally, this compound has been shown to have a moderate affinity for the serotonin transporter (SERT), with an EC50 of 13 µM.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and its structural analogs, 5-MeO-DMT and MET, for comparative analysis.
| Compound | Receptor/Transporter | Assay Type | Value | Reference |
| This compound | 5-HT1A | Gi BRET | EC50: 25.9 nM | |
| SERT | 5-HT Uptake Inhibition | EC50: 13 µM | ||
| 5-MeO-DMT | 5-HT1A | Radioligand Binding | Ki: < 10 nM | |
| 5-HT2A | Radioligand Binding | Ki: > 1000 nM | ||
| 5-HT1A | G-protein Activation | EC50: 3.92 - 1060 nM | ||
| 5-HT2A | G-protein Activation | EC50: 1.80 - 3.87 nM | ||
| SERT | 5-HT Re-uptake | IC50: 2184 nM | ||
| MET | 5-HT2A | Partial Agonist | - |
Theoretical Psychoactive Effects: A Synthesis of Structure-Activity Relationships
By integrating the structural features and pharmacological data, the theoretical psychoactive effects of this compound can be hypothesized as follows:
-
Onset and Duration: Similar to other vaporized or insufflated tryptamines, a rapid onset of effects is expected, with a relatively short duration of action.
-
Sensory and Perceptual Effects: Potent 5-HT2A agonism suggests the potential for significant alterations in sensory perception, including visual, auditory, and tactile distortions. However, the strong 5-HT1A activity might modulate these effects, possibly leading to a less visual and more immersive internal experience, akin to reports of 5-MeO-DMT.
-
Cognitive and Emotional Effects: The combination of 5-HT2A and 5-HT1A agonism could lead to profound cognitive and emotional shifts. These may include ego dissolution, mystical-type experiences, and a significant reduction in anxiety. The N-methyl-N-ethyl substitution, as seen in MET, might contribute to a more "grounded" or lucid headspace compared to the more overwhelming experiences sometimes reported with 5-MeO-DMT.
-
Entheogenic Potential: The potent 5-HT1A agonism, a key feature of 5-MeO-DMT, suggests that this compound may have significant entheogenic potential, capable of inducing profound spiritual or mystical experiences.
Visualizing the Mechanism and a Path Forward
To further elucidate the predicted pharmacology of this compound, the following diagrams illustrate its primary signaling pathways and a proposed experimental workflow for its comprehensive characterization.
Caption: Predicted primary signaling pathways of this compound at 5-HT2A and 5-HT1A receptors.
Caption: Proposed experimental workflow for the characterization of this compound.
Experimental Protocols
The following are representative methodologies for key experiments in the characterization of novel tryptamines like this compound.
Radioligand Binding Assay for Serotonin Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for various serotonin receptors (e.g., 5-HT1A, 5-HT2A) through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand specific for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Test compound (this compound) at various concentrations.
-
96-well filter plates (e.g., GF/B glass fiber).
-
Scintillation fluid and a microplate scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), non-specific binding determinator, or varying concentrations of this compound.
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay for 5-HT2A Receptor Functional Activity
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound at the human 5-HT2A receptor by measuring intracellular calcium mobilization.
Materials:
-
Cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Reference agonist (e.g., serotonin).
-
Test compound (this compound) at various concentrations.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically involving a 1-2 hour incubation at 37°C.
-
Assay: Place the cell plate into the fluorescence plate reader. Record a baseline fluorescence reading.
-
Compound Addition: Use the automated injector to add varying concentrations of this compound or the reference agonist to the wells.
-
Measurement: Immediately after compound addition, continuously measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each concentration. Plot the response as a function of the this compound concentration and use a sigmoidal dose-response curve fit to calculate the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response to the reference agonist, serotonin.
Conclusion and Future Directions
The structural and pharmacological data available for this compound and its analogs provide a strong foundation for predicting its psychoactive effects. The compound is likely a potent serotonergic psychedelic with a profile influenced by both 5-HT2A and 5-HT1A receptor agonism. This dual action may result in a unique psychoactive experience with potential therapeutic applications.
Further research, following the proposed experimental workflow, is necessary to fully characterize the pharmacological and psychological effects of this compound. In vitro studies will provide a more comprehensive receptor binding and functional profile, while in vivo preclinical models will be crucial for understanding its behavioral effects. Ultimately, carefully controlled clinical studies in humans will be required to fully elucidate its psychoactive properties and therapeutic potential. This systematic approach will ensure a thorough understanding of this novel tryptamine and its place within the broader class of psychedelic compounds.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of serotonergic 5-MeO-DMT derivatives: insights into psychoactive and thermoregulatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 5-MeO-MET in Biological Matrices
Application Notes and Protocols for Studying 5-MeO-MET Effects in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a lesser-studied psychoactive tryptamine derivative. Understanding its pharmacological profile and mechanism of action is crucial for both academic research and potential therapeutic development. In vitro cell culture models provide a powerful and controlled environment to dissect the molecular and cellular effects of novel psychoactive substances like this compound. These models are instrumental in characterizing receptor binding affinities, functional activities, downstream signaling cascades, and potential toxicological profiles.
This document provides detailed application notes and experimental protocols for establishing and utilizing cell culture systems to investigate the effects of this compound. The primary focus is on its interaction with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are known targets for structurally related compounds like 5-MeO-DMT.[1][2][3][4][5]
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for obtaining relevant and reproducible data. For studying this compound, the ideal cell lines are those endogenously expressing or engineered to stably express the target serotonin receptors.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Host Cell Type | Target Receptor(s) Expressed | Key Features & Applications | Commercial Availability |
| CHO-K1 | Chinese Hamster Ovary | Stably transfected with human 5-HT1A or 5-HT2A receptors. | - Low endogenous receptor expression. - Robust and suitable for high-throughput screening. - Well-characterized for G-protein coupled receptor (GPCR) functional assays. | Revvity, Eurofins DiscoverX, Innoprot |
| U2OS | Human Osteosarcoma | Stably transfected with human 5-HT2A or 5-HT2C receptors. | - Adherent and easy to culture. - Suitable for calcium flux and other fluorescence-based assays. | Innoprot, Cells Online |
| HEK293T | Human Embryonic Kidney | Stably transfected with 5-HT2A receptor and β-arrestin 2. | - High transfection efficiency for transient expression studies. - Used in assays monitoring receptor-protein interactions (e.g., BRET). | Widely available from cell banks (e.g., ATCC) and commercial vendors. |
| SH-SY5Y | Human Neuroblastoma | Endogenously express multiple serotonin receptors, including 5-HT1A and 5-HT2A. | - Neuronal-like phenotype. - Useful for studying effects on neuronal differentiation, viability, and signaling in a more physiologically relevant context. | Widely available from cell banks. |
| Human Glioblastoma Cell Lines (e.g., U-87 MG, A-172) | Human Glioblastoma | Endogenously express functional 5-HT7 receptors. | - Model system for studying 5-HT7 receptor signaling in glial cells. | Widely available from cell banks. |
| Primary Cortical Neurons | Rodent or Human | Endogenously express a wide range of serotonin receptors in a native environment. | - High physiological relevance for studying neuroplasticity and synaptogenesis. - More complex to culture and maintain. | Available from commercial vendors or can be prepared from tissue. |
| Human Embryonic Stem Cell-derived Neuronal Organoids | Human Embryonic Stem Cells | Form three-dimensional structures with various neuronal cell types expressing endogenous receptors. | - Advanced model for studying effects on neurodevelopment and complex neuronal networks. - Requires specialized culture techniques. | Available from specialized commercial vendors. |
Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol describes the general procedure for culturing adherent cell lines such as CHO-K1, U2OS, and HEK293T stably expressing serotonin receptors.
Materials:
-
Selected cell line (e.g., CHO-K1-h5-HT2A)
-
Complete growth medium (e.g., DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic like G418)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks (T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw frozen cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
For subculturing, when cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and re-seed into new flasks or plates at the desired density.
Protocol 2: Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for serotonin receptors using a competitive radioligand binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing the target receptor (e.g., 5-HT1A or 5-HT2A).
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A).
-
This compound hydrochloride (or other salt form)
-
Non-specific binding control (e.g., high concentration of serotonin)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add binding buffer, radioligand at a concentration near its Kd, and either buffer (for total binding), non-specific control, or a dilution of this compound.
-
Add cell membranes to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
Protocol 3: Functional Assay - Calcium Flux Measurement
This protocol measures the activation of Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium concentration.
Materials:
-
CHO-K1 or U2OS cells stably expressing the 5-HT2A receptor.
-
Black, clear-bottom 96-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound hydrochloride
-
Reference agonist (e.g., serotonin)
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the cells into a 96-well plate and allow them to attach overnight.
-
Remove the growth medium and load the cells with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound or the reference agonist into the wells.
-
Immediately begin measuring the fluorescence intensity over time.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Calculate the peak fluorescence response for each concentration.
-
Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.
Protocol 4: Functional Assay - cAMP Measurement
This protocol is for assessing the activation or inhibition of Gi-coupled receptors like 5-HT1A by measuring changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the 5-HT1A receptor.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)
-
Forskolin (to stimulate adenylyl cyclase)
-
This compound hydrochloride
-
Reference agonist (e.g., 8-OH-DPAT)
-
Cell lysis buffer
Procedure:
-
Seed cells into a 96-well plate and grow to confluency.
-
Pre-treat the cells with varying concentrations of this compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using the chosen cAMP assay kit according to the manufacturer's instructions.
-
The inhibition of forskolin-stimulated cAMP production indicates Gi-coupled receptor activation.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50.
Protocol 5: In Vitro Metabolism Using Human Liver Microsomes
This protocol is to identify the primary metabolites of this compound.
Materials:
-
Pooled human liver microsomes (pHLM).
-
This compound
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-HRMS/MS system
Procedure:
-
Pre-incubate pHLM and the NADPH regenerating system in phosphate buffer at 37°C.
-
Add this compound to initiate the metabolic reaction.
-
Incubate for various time points (e.g., 0, 15, 30, 60, 120 minutes) at 37°C.
-
Stop the reaction by adding ice-cold acetonitrile.
-
Centrifuge to pellet the protein.
-
Analyze the supernatant using LC-HRMS/MS to identify and quantify the parent compound and its metabolites.
Data Presentation
Table 2: Example Data Summary for this compound Pharmacological Profile
| Parameter | Receptor | Value | Cell Line | Assay |
| Binding Affinity (Ki) | 5-HT1A | e.g., 15 nM | CHO-K1-h5-HT1A | Radioligand Binding ([3H]8-OH-DPAT) |
| 5-HT2A | e.g., 50 nM | CHO-K1-h5-HT2A | Radioligand Binding ([3H]ketanserin) | |
| 5-HT2C | e.g., 120 nM | U2OS-h5-HT2C | Radioligand Binding | |
| Functional Potency (EC50) | 5-HT1A | e.g., 25 nM | CHO-K1-h5-HT1A | cAMP Inhibition |
| 5-HT2A | e.g., 75 nM | U2OS-h5-HT2A | Calcium Flux | |
| Functional Efficacy (Emax) | 5-HT1A | e.g., 95% (relative to 8-OH-DPAT) | CHO-K1-h5-HT1A | cAMP Inhibition |
| 5-HT2A | e.g., 85% (relative to Serotonin) | U2OS-h5-HT2A | Calcium Flux |
Visualizations
Signaling Pathways
The primary signaling pathways initiated by this compound are expected to be through the activation of 5-HT1A and 5-HT2A receptors.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptor activation by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for characterizing the in vitro effects of this compound.
Caption: Experimental workflow for the in vitro characterization of this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro pharmacological effects of this compound. By utilizing these methodologies, scientists can elucidate its receptor interaction profile, functional activity, and downstream signaling effects, thereby contributing to a better understanding of this novel psychoactive compound. Careful experimental design and data interpretation are paramount for generating high-quality, reproducible results.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-MeO-DMT - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols: Radioligand Binding Assay for 5-MeO-MET
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxy-N,N-dimethyltryptamine (5-MeO-MET) is a lesser-known psychedelic compound structurally related to more extensively studied tryptamines like DMT and 5-MeO-DMT. Preliminary research suggests that this compound primarily interacts with serotonin (5-HT) receptors, with a notable affinity for the 5-HT2A receptor, a key target for many psychedelic compounds.[1][2][3] Radioligand binding assays are a fundamental technique to quantitatively assess the interaction of a compound with its receptor target. This document provides a detailed protocol for conducting a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2A receptor.
This protocol is designed for researchers in pharmacology, neuroscience, and drug discovery to characterize the receptor binding profile of this compound and similar compounds. The following sections detail the necessary materials, a step-by-step experimental procedure, data analysis, and visualization of the workflow.
Signaling Pathway and Experimental Workflow
The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that, upon activation by an agonist like serotonin, couples to Gq/G11 proteins.[4][5] This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a variety of cellular responses.
References
Application Notes and Protocols for the Characterization of 5-MeO-MET Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a synthetic tryptamine and a structural analog of the known psychedelic compounds 5-MeO-DMT and 5-MeO-MiPT. As with other psychoactive substances, understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile. This document provides detailed application notes and experimental protocols for the characterization of this compound metabolites.
Disclaimer: To date, specific metabolism studies on this compound are not extensively available in the scientific literature. The following protocols and data are based on established methods for the characterization of structurally similar 5-methoxy-N,N-dialkyltryptamines, such as 5-MeO-DMT and 5-MeO-MiPT. These methods provide a strong starting point for the analysis of this compound metabolites but will require validation for this specific compound.
Predicted Metabolic Pathways
Based on the metabolism of related tryptamines, the primary metabolic pathways for this compound are expected to include:
-
O-demethylation: Removal of the methyl group from the 5-methoxy position, catalyzed primarily by the cytochrome P450 enzyme CYP2D6.[1]
-
N-dealkylation: Removal of the N-methyl or N-ethyl group.
-
Hydroxylation: Addition of a hydroxyl group to the indole ring or alkyl side chain.
-
N-oxidation: Oxidation of the tertiary amine to form an N-oxide.[2]
-
Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.
Data Presentation: Quantitative Analysis of Related Tryptamine Metabolites
The following tables summarize quantitative data obtained from pharmacokinetic studies of the related compounds 5-MeO-DMT and 5-MeO-MiPT. This data can serve as a reference for expected metabolite concentrations and analytical method requirements for this compound.
Table 1: Pharmacokinetic Parameters of 5-MeO-DMT and its Metabolite Bufotenine in Mouse Serum [3]
| Analyte | Cmax (ng/mL) | Tmax (min) | AUC0-t (ng·min/mL) | t1/2 (min) |
| 5-MeO-DMT | 857 ± 123 | 5 | 18,785 ± 2,645 | 15.4 ± 2.1 |
| Bufotenine | 48.5 ± 8.7 | 10 | 1,324 ± 211 | 22.8 ± 3.5 |
Data are presented as mean ± SEM following intraperitoneal administration of 2 mg/kg 5-MeO-DMT in mice.
Table 2: Concentrations of 5-MeO-MiPT and its Metabolites in a Human Case Sample [4]
| Analyte | Matrix | Concentration (ng/mL) |
| 5-MeO-MiPT | Blood | 160 |
| Urine | 3380 | |
| 5-MeO-NiPT | Blood | Detected |
| Urine | Detected | |
| 5-OH-MiPT | Blood | Detected |
| Urine | Detected | |
| 5-MeO-MiPT-N-oxide | Blood | Detected |
| Urine | Detected | |
| OH-5-MeO-MiPT | Blood | Detected |
| Urine | Detected |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol is designed to identify phase I and phase II metabolites of this compound in an in vitro setting.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
PAPS (3'-phosphoadenosine-5'-phosphosulfate)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing HLM (final concentration 0.5 mg/mL) in phosphate buffer.
-
Add this compound (final concentration 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system. For phase II metabolite identification, also add UDPGA (for glucuronidation) and PAPS (for sulfation).
-
Incubate at 37°C for 60 minutes.
-
Prepare a negative control sample without the NADPH regenerating system.
-
-
Termination and Sample Preparation:
-
Stop the reaction by adding two volumes of ice-cold acetonitrile.
-
Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Method for the Identification and Quantification of this compound and its Metabolites
This protocol provides a general framework for developing an LC-MS/MS method. Specific parameters will need to be optimized for this compound and its metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
Chromatographic Conditions (starting point):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions (starting point):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for metabolite discovery and product ion scan for structural elucidation. For quantification, use Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions for this compound and Potential Metabolites:
-
The fragmentation of tryptamines often involves the loss of the dialkylamine group.[5] For this compound (MW: 232.32), the precursor ion would be [M+H]+ at m/z 233.3. A likely product ion would result from the loss of the methyl-ethyl-amine group.
-
MRM transitions for potential metabolites should be predicted based on the expected metabolic transformations (e.g., -14 Da for O-demethylation, +16 Da for hydroxylation).
-
Table 3: Predicted MRM Transitions for this compound and its Potential Metabolites
| Compound | Predicted [M+H]+ (m/z) | Predicted Product Ion (m/z) | Metabolic Pathway |
| This compound | 233.3 | To be determined empirically | Parent |
| O-desmethyl-5-MeO-MET (5-HO-MET) | 219.3 | To be determined empirically | O-demethylation |
| N-desmethyl-5-MeO-MET | 219.3 | To be determined empirically | N-demethylation |
| N-desethyl-5-MeO-MET | 205.3 | To be determined empirically | N-deethylation |
| Hydroxy-5-MeO-MET | 249.3 | To be determined empirically | Hydroxylation |
| This compound-N-oxide | 249.3 | To be determined empirically | N-oxidation |
Protocol 3: GC-MS Analysis of this compound Metabolites
GC-MS is a complementary technique, particularly useful for volatile metabolites or after derivatization of polar compounds.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the sample (e.g., urine, microsomal incubate) at alkaline pH with a non-polar solvent like ethyl acetate.
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
GC-MS Conditions (starting point):
-
Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 280°C.
-
MS Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
Mandatory Visualizations
Caption: Experimental workflow for this compound metabolite characterization.
Caption: Predicted metabolic pathways of this compound.
Caption: Simplified serotonergic signaling pathway for this compound.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-MeO-MiPT - Wikipedia [en.wikipedia.org]
- 3. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-MeO-MET as a Tool to Probe Serotonergic Pathways
Introduction
5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a tryptamine derivative closely related to the potent psychedelic compound 5-MeO-DMT.[1] As a serotonin receptor modulator, this compound serves as a valuable pharmacological tool for researchers investigating the intricacies of the serotonergic system.[1] Its specific interactions with serotonin receptor subtypes, particularly the 5-HT1A and 5-HT2A receptors, allow for the targeted probing of signaling pathways implicated in various physiological and behavioral processes.[1][2][3] Recent studies have demonstrated that this compound is a potent serotonin 5-HT1A receptor ligand and a 5-HT2A receptor agonist, with potencies similar to 5-MeO-DMT. This document provides detailed application notes, quantitative data, and experimental protocols for utilizing this compound in preclinical research settings.
Quantitative Data Presentation
The efficacy of this compound as a research tool is defined by its binding affinity and functional potency at specific serotonin receptors. The following tables summarize the key quantitative parameters for this compound and the related compound 5-MeO-DMT for comparative purposes.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | SERT |
| This compound | 19 ± 2 | 140 ± 10 | 1100 ± 100 |
| 5-MeO-DMT | 16 ± 1 | 110 ± 10 | 440 ± 20 |
Data derived from radioligand binding assays. Lower Ki values indicate higher binding affinity. Data from Puigseslloses et al., 2024.
Table 2: Functional Activity (EC50, nM) and Efficacy (Emax, %)
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (%) |
| This compound | 5-HT2A | Calcium Mobilization | 15 ± 2 | 100 ± 4 |
| 5-MeO-DMT | 5-HT2A | Calcium Mobilization | 13 ± 1 | 100 ± 3 |
EC50 represents the concentration of the compound that elicits a half-maximal response. Emax is the maximum response relative to the endogenous agonist, serotonin (5-HT). Data from Puigseslloses et al., 2024.
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through two major serotonergic G-protein coupled receptor (GPCR) pathways. Understanding these pathways is crucial for interpreting experimental results.
-
5-HT2A Receptor Activation : As a full agonist at the 5-HT2A receptor, this compound activates the Gq/11 signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, a key event in cellular activation that can be measured in functional assays. This pathway is primarily responsible for the psychedelic-like effects observed in animal models, such as the head-twitch response (HTR).
-
5-HT1A Receptor Activation : this compound is also a potent ligand at the 5-HT1A receptor, which couples to Gi/o proteins. Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anxiolytic and antidepressant-like effects and can modulate the activity of the 5-HT2A receptor pathway. For instance, 5-HT1A agonism has been shown to suppress the head-twitch response induced by 5-HT2A activation.
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for serotonin receptors. It is a competitive binding assay where the test compound competes with a radiolabeled ligand for receptor binding sites.
Materials:
-
Receptor Source: Rat cortical homogenates or cell membranes from HEK293 cells stably expressing the human 5-HT receptor of interest.
-
Radioligands:
-
For 5-HT2A: [3H]ketanserin
-
For 5-HT1A: [3H]8-OH-DPAT
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Non-specific binding agent: Serotonin (10 µM) or another appropriate high-affinity unlabeled ligand.
-
96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).
-
Scintillation cocktail (e.g., Betaplate Scint).
-
Microplate scintillation counter.
Procedure:
-
Membrane Preparation : Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet membranes. Resuspend the pellet in fresh buffer and store at -80°C until use. On the day of the assay, thaw and resuspend membranes in the final assay buffer.
-
Assay Setup : Perform the assay in 96-well plates with a final volume of 250 µL per well.
-
Add 50 µL of assay buffer (for total binding) or non-specific binding agent.
-
Add 50 µL of varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
Add 50 µL of the radioligand at a concentration close to its Kd value.
-
Add 100 µL of the membrane preparation (typically 50-120 µg protein for tissue).
-
-
Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration : Terminate the incubation by rapid vacuum filtration onto PEI-presoaked filter plates. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
Counting : Dry the filter plates for 30 minutes at 50°C. Add scintillation cocktail and count the radioactivity in a microplate scintillation counter.
-
Data Analysis :
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., in Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: In Vitro Calcium Mobilization Assay
This functional assay measures the ability of this compound to act as an agonist at Gq-coupled receptors like 5-HT2A by detecting changes in intracellular calcium.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: Standard cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
Calcium-sensitive dye: Fluo-4 AM or another suitable calcium indicator.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
96- or 384-well black-walled, clear-bottom cell culture plates.
-
Fluorescence plate reader (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating : Seed the cells into the microplates and grow to near confluence (typically 24-48 hours).
-
Dye Loading :
-
Prepare a loading solution of the calcium-sensitive dye in assay buffer.
-
Remove the culture medium from the wells and add 100 µL of the dye loading solution.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Preparation : Prepare serial dilutions of this compound in assay buffer in a separate compound plate.
-
Measurement :
-
Place both the cell plate and the compound plate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
The instrument will automatically add the this compound solutions from the compound plate to the cell plate.
-
Immediately begin recording the change in fluorescence intensity over time (typically 90-180 seconds).
-
-
Data Analysis :
-
The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log concentration of this compound.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 and Emax values.
-
Protocol 3: In Vivo Head-Twitch Response (HTR) Assay
The HTR is a behavioral proxy in rodents for 5-HT2A receptor-mediated psychedelic activity in humans. This protocol details the procedure for quantifying HTR in mice.
Materials:
-
Animals: Adult male C57BL/6J mice (8-12 weeks old) are commonly used.
-
Housing: House animals in a temperature-controlled vivarium with a 12-hour light/dark cycle, with food and water ad libitum.
-
Drug Solution: this compound dissolved in sterile 0.9% physiological saline.
-
Observation Chambers: Clear cylindrical containers.
-
Quantification System (optional): Head-mounted magnet and magnetometer detection coil for automated and objective counting.
Procedure:
-
Acclimation : Allow mice to acclimate to the facility for at least one week before testing.
-
Habituation : On the day of the experiment, transport the mice to the testing room and allow them to acclimate for at least 60 minutes. Place each mouse individually into an observation chamber and allow it to habituate for 30-60 minutes before drug administration.
-
Drug Administration : Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses should be determined from dose-response studies, with a potential starting range of 0.1 to 10 mg/kg.
-
Observation and Data Collection : Immediately after injection, begin recording the number of head twitches. A head twitch is a rapid, convulsive, side-to-side rotational movement of the head not associated with grooming. The observation period typically lasts from 30 to 120 minutes.
-
Quantification :
-
Manual Scoring : A trained observer, blind to the experimental conditions, manually counts the number of head twitches.
-
Automated Scoring : If using a magnetometer system, head twitches are identified based on specific criteria such as the frequency (≥ 40 Hz) and duration (< 0.15 s) of sinusoidal wavelets in the recorded signal.
-
-
Data Analysis : The total number of head twitches within the observation period is the primary dependent variable. Compare the HTR counts between different dose groups and the vehicle control using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Probing Pathway Interactions : To dissect the roles of the 5-HT1A and 5-HT2A receptors in a given response, specific antagonists can be used. For example, to confirm that the HTR induced by this compound is 5-HT2A-dependent, a separate group of animals can be pretreated with a 5-HT2A antagonist (e.g., ketanserin). To investigate the modulatory role of 5-HT1A, pretreatment with a 5-HT1A antagonist (e.g., WAY-100635) can be employed; this has been shown to enhance the HTR, demonstrating the suppressive effect of 5-HT1A activation.
References
Application Notes & Protocols: Experimental Design for 5-MeO-Tryptamine Behavioral Studies in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-methoxy-tryptamines are a class of psychedelic compounds known for their potent effects on the central nervous system. While research into specific analogues like 5-Methoxy-N-ethyl-N-methyltryptamine (5-MeO-MET) is emerging, the existing literature on the more well-studied compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) provides a robust framework for designing behavioral studies in rodents. This document outlines detailed protocols for key behavioral assays and presents quantitative data based on studies with 5-MeO-DMT, which acts as a valuable proxy. The primary mechanism of action for the psychedelic effects of these compounds involves the activation of serotonin 2A (5-HT2A) receptors, while interactions with 5-HT1A receptors also contribute to their overall behavioral profile.[1][2][3]
Key Signaling Pathway: 5-HT2A Receptor Activation
The hallucinogenic effects of tryptamines like 5-MeO-DMT are primarily mediated by the activation of the 5-HT2A receptor.[3][4] This G-protein coupled receptor activates the Gq/11 signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC). This reaction produces two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events result in downstream neuronal excitability changes that are believed to underlie the behavioral manifestations, such as the head-twitch response (HTR) in rodents.
Caption: 5-HT2A receptor signaling cascade initiated by 5-MeO-tryptamines.
Experimental Protocols
A generalized workflow for behavioral studies involves animal acclimatization, drug preparation and administration, conducting the behavioral assay, and subsequent data analysis.
Caption: A typical experimental workflow for rodent behavioral testing.
General Considerations
-
Animals: Male C57BL/6J mice are frequently used for their robust behavioral responses, particularly the HTR. Rats are also commonly used. Animals should be housed in a controlled environment with a standard or reversed light-dark cycle and allowed to acclimatize for at least one week before testing.
-
Drug Preparation: 5-MeO-tryptamines can be prepared from a freebase or salt form. For example, 5-MeO-DMT succinate can be dissolved in saline. Solutions should be prepared fresh, as they can oxidize and lose potency. A vehicle control (e.g., saline) must be included in all experiments.
-
Administration: Intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common routes. The injection volume is typically calculated based on the animal's body weight.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that serves as a reliable behavioral proxy for 5-HT2A receptor activation and hallucinogenic potential in humans.
-
Apparatus: A transparent cylindrical observation chamber. A high-resolution camera should be mounted above or to the side for recording. Automated systems using a head-mounted magnet and a magnetometer can also be used for objective quantification.
-
Procedure:
-
Habituate the mouse to the observation chamber for at least 10-15 minutes before injection.
-
Administer the test compound (e.g., 5-MeO-DMT) or vehicle via i.p. or s.c. injection.
-
Immediately return the animal to the chamber.
-
Record behavior for a predetermined period, typically 30-60 minutes.
-
A trained observer, blind to the experimental conditions, should manually count the number of head twitches from the video recording. A head twitch is a rapid, rhythmic, rotational head movement not associated with grooming.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM test is used to assess anxiety-like behavior by capitalizing on the conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor (typically 40-50 cm), with two open arms and two enclosed arms of equal size.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes prior to the test. The maze should be cleaned thoroughly between trials to remove olfactory cues.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze freely for a single 5-minute session.
-
Record the session using a video camera and tracking software.
-
Key parameters to measure are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is interpreted as an anxiolytic-like effect.
-
Forced Swim Test (FST) for Antidepressant-Like Effects
The FST is a widely used assay to screen for antidepressant efficacy. It is based on the principle that rodents will cease escape-oriented behaviors and become immobile when placed in an inescapable container of water. Antidepressant compounds typically reduce this immobility time.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 12 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Pre-test (for rats, optional for mice): On day 1, place the animal in the water for 15 minutes. This is done to induce a stable baseline of immobility.
-
Test: 24 hours after the pre-test (or as a single session for mice), administer the test compound or vehicle. After a set pre-treatment time (e.g., 30 minutes), place the animal in the water for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the 6-minute session. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
After the test, remove the animal, dry it thoroughly, and return it to its home cage.
-
Data Presentation: Quantitative Behavioral Effects
The following tables summarize quantitative data from rodent behavioral studies with 5-MeO-DMT, which can serve as a reference for designing studies with this compound.
Table 1: Head-Twitch Response (HTR) Induced by 5-MeO-DMT in Mice
| Dose (mg/kg, i.p.) | Mean Total Head Twitches (± SEM) | Duration of Peak Response (min, FWHM) | Reference |
|---|---|---|---|
| Saline | ~0 | N/A | |
| 5 | 45 ± 18 | 13.0 | |
| 10 | 38 ± 14 | 14.2 | |
| 20 | 47 ± 12 | 20.3 | |
| 40 | 56 ± 11 | 24.5 |
Data derived from studies in C57BL/6J mice. SEM: Standard Error of the Mean; FWHM: Full Width at Half Maximum.
Table 2: Effects of 5-MeO-DMT on Locomotor and Exploratory Behavior in Mice
| Dose (mg/kg) | Parameter | Effect | Reference |
|---|---|---|---|
| 10 | Distance Traveled | Significant reduction in the first 20 minutes | |
| 20 | Distance Traveled | Significant reduction for a longer period (>20 min) | |
| 10 & 20 | Holepokes & Rearings | Significant reduction throughout the session |
These data highlight the importance of assessing general locomotor activity, as sedative effects can confound the interpretation of other behavioral tests like the EPM or FST.
Table 3: Effects of 5-MeO-DMT in the Elevated Plus Maze (EPM) in Stressed Mice
| Treatment | Time Point | Effect on Open Arm Entries | Reference |
|---|---|---|---|
| 5-MeO-DMT | 5 days post-treatment | Significant increase compared to saline |
This suggests a potential long-lasting anxiolytic effect.
Table 4: Effects of 5-MeO-DMT in the Forced Swim Test (FST) in Mice
| Dose (mg/kg, i.p.) | Time Point | Effect on Immobility | Reference |
|---|---|---|---|
| 10 | 30 minutes post-injection | No significant effect | |
| 10 | 24 hours post-injection | Significant reduction (antidepressant-like effect) | |
| 10 | 7 days post-injection | No significant effect |
This indicates a sustained, but not acute or long-lasting, antidepressant-like effect at this dose.
References
- 1. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-MeO-DMT modifies innate behaviors and promotes structural neural plasticity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Head-twitch response - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: 5-MeO-MET Solution Stability
Welcome to the technical support center for 5-MeO-MET (5-methoxy-N-methyl-N-ethyltryptamine). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in solution. By understanding the factors that influence its degradation, you can ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a research chemical belonging to the tryptamine class. Like many tryptamines, it is susceptible to degradation in solution, which can impact its purity, potency, and the reliability of experimental results. The indole ring system, characteristic of tryptamines, is prone to oxidation, leading to the formation of various degradation products.
Q2: What are the primary factors that cause the degradation of this compound in solution?
While specific degradation kinetics for this compound are not extensively published, based on the behavior of related tryptamine compounds, the primary factors contributing to its instability in solution are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. This process can be accelerated by the presence of metal ions.
-
Light: Many tryptamines are photosensitive and can degrade when exposed to UV or even ambient light.[1][2]
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.[2][3] For instance, significant degradation of phosphorylated tryptamines has been observed at temperatures above 100°C.[1]
-
pH: The stability of tryptamines can be pH-dependent. Highly acidic or alkaline conditions can catalyze degradation reactions.
Q3: What are the recommended solvents for preparing this compound solutions?
The choice of solvent depends on the salt form of this compound and the experimental application.
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Hydrochloride (HCl) Salt: The HCl salt of this compound is generally soluble in water and alcohols like ethanol and methanol.
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Freebase: The freebase form typically has lower solubility in aqueous solutions but is soluble in organic solvents such as DMSO, methanol, and ethanol.
For long-term storage, using a non-aqueous solvent like ethanol or DMSO is often preferred to minimize hydrolysis and other water-mediated degradation pathways.
Q4: What are the ideal storage conditions for this compound solutions?
To maximize the stability of this compound in solution, the following storage conditions are recommended:
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Temperature: Store solutions at low temperatures, such as refrigerated (2-8°C) or frozen (-20°C or below). For a related compound, 5-MeO-DIPT, stability in urine was significantly better when stored at -20°C compared to 4°C or 25°C.
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Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
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Atmosphere: To prevent oxidation, it is highly recommended to purge the headspace of the storage container with an inert gas like argon or nitrogen before sealing.
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Aliquoting: For stock solutions, it is best practice to divide them into smaller, single-use aliquots. This avoids repeated freeze-thaw cycles and minimizes exposure to air and potential contamination.
Q5: How can I determine if my this compound solution has degraded?
Degradation can be assessed through several methods:
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Visual Inspection: A common sign of tryptamine degradation is a change in the color of the solution, often turning yellow or brown. While this is a useful indicator, the absence of a color change does not guarantee stability.
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Analytical Methods: For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are necessary. These methods can separate and quantify the parent compound and its degradation products, providing a precise measure of stability.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Solution has changed color (e.g., yellowing). | Oxidation of the indole ring. | 1. Prepare a fresh solution. 2. Use deoxygenated solvents by sparging with an inert gas (argon or nitrogen) prior to use. 3. Store the solution under an inert gas atmosphere. 4. Ensure the solvent is of high purity and free from peroxides or metal contaminants. |
| Inconsistent or reduced potency in experiments. | Degradation of the active compound over time. | 1. Prepare fresh solutions more frequently. 2. Aliquot stock solutions into single-use vials to prevent contamination and degradation from repeated handling. 3. Conduct a simple stability study (see Experimental Protocol below) to determine the usable lifespan of the solution under your specific storage conditions. |
| Precipitate forms in the solution upon storage, especially when cold. | The solution is supersaturated at the storage temperature. | 1. Gently warm and vortex the solution to redissolve the precipitate before use. Ensure the solution returns to room temperature before dispensing. 2. Consider preparing a slightly less concentrated stock solution. 3. For aqueous solutions, check the pH, as it can affect the solubility of the compound. |
| The compound does not dissolve completely. | Incorrect solvent for the compound's form (freebase vs. salt). | 1. Verify whether you are using the freebase or a salt form (e.g., HCl). 2. Use an appropriate solvent: organic solvents like DMSO or ethanol for the freebase, and aqueous or alcoholic solvents for the HCl salt. 3. Gentle warming or sonication can aid dissolution. |
Illustrative Stability Data for a Related Tryptamine
| Compound | Storage Temperature | Duration | Concentration Decrease |
| 5-MeO-DIPT | 25°C | 24 hours | 22.8% |
| 5-MeO-DIPT | 4°C | 5 days | 33.2% |
| 5-MeO-DIPT | 4°C | 7 days | 38.2% |
| 5-MeO-DIPT | -20°C | 30 days | Stable |
| (Data adapted from a study on 5-MeO-DIPT stability in human urine) |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution
This protocol outlines a method to determine the stability of your this compound solution under your laboratory's specific conditions.
Objective: To quantify the concentration of this compound over time under various storage conditions.
Materials:
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This compound (specify salt or freebase form)
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High-purity solvent (e.g., ethanol, DMSO, or buffered aqueous solution)
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Amber glass vials with airtight caps
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Inert gas (argon or nitrogen)
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Analytical balance
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Volumetric flasks and pipettes
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HPLC or LC-MS system for analysis
Methodology:
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Preparation of Stock Solution (Time = 0):
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Accurately weigh the this compound powder.
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Dissolve it in the chosen solvent to a known concentration (e.g., 1 mg/mL).
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Ensure complete dissolution. This is your T=0 sample.
-
-
Initial Analysis:
-
Immediately analyze an aliquot of the T=0 sample using a validated HPLC or LC-MS method to determine the initial concentration and purity. This will serve as your baseline.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into multiple amber vials.
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Divide the vials into different sets for each storage condition to be tested (e.g., -20°C in the dark, 4°C in the dark, Room Temperature in the dark, Room Temperature with light exposure).
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For sets testing the effect of oxygen, purge the headspace of the vials with inert gas before sealing.
-
-
Time-Point Analysis:
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At predetermined time points (e.g., 24 hours, 7 days, 14 days, 30 days), retrieve one vial from each storage condition.
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Allow the vial to come to room temperature before opening.
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Analyze the sample using the same analytical method as the T=0 sample.
-
-
Data Analysis:
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Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of remaining this compound against time for each condition.
-
Determine the time at which the concentration drops below an acceptable level (e.g., 95% of the initial concentration).
-
Visualizations
Potential Degradation Pathway
The indole ring of tryptamines is susceptible to oxidation, which is a likely primary degradation pathway.
Caption: Potential oxidative degradation pathway for this compound.
Troubleshooting Workflow for Solution Instability
A logical approach to diagnosing and resolving issues with solution stability.
Caption: Troubleshooting workflow for this compound solution instability.
Experimental Workflow for Stability Assessment
A visual representation of the stability assessment protocol.
Caption: Experimental workflow for assessing this compound stability.
References
minimizing off-target effects in 5-MeO-MET experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in experiments involving 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a serotonin receptor modulator, acting as a potent agonist at both the serotonin 5-HT1A and 5-HT2A receptors.[1][2] Its activity at these receptors is believed to mediate its psychoactive effects. Studies have shown that its potency at these receptors is comparable to the well-characterized psychedelic compound, 5-MeO-DMT.[1]
Q2: What are the potential off-target effects of this compound?
A2: Like other tryptamine derivatives, this compound may interact with a range of other receptors, which can lead to off-target effects. Potential off-targets include other serotonin receptor subtypes (e.g., 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7), as well as adrenergic, dopaminergic, and histaminergic receptors, and the serotonin transporter (SERT).[3] The extent of these interactions for this compound is not exhaustively characterized in publicly available literature, necessitating empirical determination.
Q3: How can I assess the purity of my this compound sample?
A3: Ensuring the purity of your this compound sample is critical to prevent confounding results from impurities that may have their own pharmacological activity. Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy should be employed to confirm the identity and purity of your compound.
Q4: What are some key considerations for minimizing off-target effects in my experimental design?
A4: To minimize off-target effects, it is crucial to:
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Use the lowest effective concentration: Off-target effects are often concentration-dependent. Conduct dose-response experiments to identify the lowest concentration of this compound that elicits the desired on-target effect.
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Employ selective antagonists: To confirm that an observed effect is mediated by a specific receptor (e.g., 5-HT2A), perform experiments in the presence of a selective antagonist for that receptor. If the effect is blocked, it provides evidence for on-target activity.
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Conduct comprehensive receptor screening: Profile your this compound sample against a broad panel of receptors to identify potential off-target interactions. This can be done through radioligand binding assays or functional assays.
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Use appropriate control groups: Always include vehicle controls and, where possible, use a structurally related but inactive compound as a negative control.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability between experimental replicates. | 1. Compound Solubility: this compound, like many tryptamines, may have limited aqueous solubility, leading to inconsistent concentrations in your assays. 2. Compound Degradation: Tryptamines can be sensitive to light, temperature, and pH. 3. Cell Health: Poor cell viability can lead to inconsistent responses. | 1. Solubility: Prepare stock solutions in an appropriate solvent like DMSO and ensure complete dissolution before diluting into aqueous buffers. Visually inspect for precipitation. Consider using sonication for brief periods. 2. Stability: Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. 3. Cell Culture: Ensure cells are healthy, within a consistent passage number, and plated at a uniform density. |
| Unexpected or inconsistent results in Head-Twitch Response (HTR) assays. | 1. Animal Strain and Sex: Different mouse or rat strains can exhibit varying sensitivity to 5-HT2A agonists. Sex differences in drug metabolism and receptor expression can also play a role. 2. Habituation: Insufficient habituation of the animals to the testing environment can lead to stress-induced behaviors that may be confounded with HTR. 3. Observer Bias: Manual scoring of HTR can be subjective. | 1. Standardization: Use a consistent strain, sex, and age of animals for all experiments. Report these details in your methodology. 2. Proper Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment and to the observation chamber for a defined period before drug administration. 3. Blinding and Automation: The observer scoring the HTR should be blind to the treatment conditions. If available, use an automated HTR detection system for objective quantification.[3] |
| Low signal or high background in calcium flux assays. | 1. Dye Loading: Inefficient loading of the calcium indicator dye (e.g., Fluo-4 AM) can result in a weak signal. 2. Cell Health: Unhealthy cells may have elevated basal intracellular calcium levels, leading to high background. 3. Compound Interference: The compound itself may be fluorescent or may quench the fluorescence of the indicator dye. | 1. Optimize Loading: Optimize dye concentration and incubation time for your specific cell line. Ensure the presence of Pluronic F-127 to aid in dye dispersal. 2. Monitor Cell Viability: Check cell viability before and after the assay. Ensure gentle handling of cells during the procedure. 3. Run Controls: Test for compound auto-fluorescence by measuring the fluorescence of the compound in cell-free media at the concentrations used in the experiment. |
| Discrepancy between binding affinity (Ki) and functional potency (EC50). | 1. Receptor Reserve: The cell line used for the functional assay may have a high receptor density, leading to a leftward shift in the concentration-response curve and an EC50 value that is much lower than the Ki. 2. Assay Conditions: Differences in buffer composition, temperature, and incubation time between the binding and functional assays can affect the results. 3. Partial Agonism: this compound may be a partial agonist at some receptors, which can lead to a disconnect between binding and functional response. | 1. Receptor Density: If possible, use a cell line with a lower, more physiologically relevant receptor expression level. 2. Standardize Conditions: Where feasible, try to align the conditions of your binding and functional assays. 3. Measure Emax: Determine the maximal effect (Emax) of this compound relative to a known full agonist to assess its degree of agonism. |
Quantitative Data
| Target | Assay Type | Species | Ki (nM) | EC50 (nM) | Emax (%) | Reference |
| 5-HT1A Receptor | Radioligand Binding | Human | 33.1 | - | - | |
| 5-HT2A Receptor | Radioligand Binding | Human | 46.8 | - | - | |
| 5-HT2A Receptor | Calcium Mobilization | Human | - | 49.3 | 100 | |
| Serotonin Transporter (SERT) | Radioligand Binding | Human | 1380 | - | - |
Note: Ki is the inhibition constant, representing the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates higher binding affinity. EC50 is the half-maximal effective concentration, representing the concentration of the agonist that produces 50% of the maximal response. Emax is the maximum effect produced by the ligand.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
This protocol provides a general method for determining the binding affinity of this compound for serotonin receptors.
Materials:
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Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).
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Radioligand specific for the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
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This compound.
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Non-specific binding control (e.g., a high concentration of an unlabeled ligand).
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
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96-well plates.
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Glass fiber filters.
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Scintillation fluid and counter.
Procedure:
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Prepare serial dilutions of this compound in assay buffer.
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In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
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Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
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Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
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Wash the filters with ice-cold assay buffer.
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Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
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Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50.
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for 5-HT2A Receptor
This functional assay measures the activation of the Gq-coupled 5-HT2A receptor by detecting changes in intracellular calcium concentration.
Materials:
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Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
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Pluronic F-127.
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Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
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This compound.
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96-well black-walled, clear-bottom plates.
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Fluorescence plate reader with an injection system.
Procedure:
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Plate the cells in a 96-well plate and allow them to adhere overnight.
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Prepare the dye loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
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Remove the culture medium from the cells and add the dye loading solution.
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Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for dye loading.
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Prepare serial dilutions of this compound in assay buffer.
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Place the plate in a fluorescence plate reader and measure the baseline fluorescence.
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Inject the this compound dilutions into the wells and immediately begin recording the fluorescence intensity over time.
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The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
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Plot the peak fluorescence response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.
Head-Twitch Response (HTR) Assay in Rodents
The HTR is a behavioral assay used as a proxy for 5-HT2A receptor activation in rodents.
Materials:
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Male C57BL/6J mice (8-12 weeks old).
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This compound.
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Vehicle control (e.g., saline).
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Observation chambers (e.g., transparent cylinders).
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Video recording equipment or an automated HTR detection system.
Procedure:
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Allow the mice to acclimate to the testing room for at least 60 minutes before the experiment.
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Place each mouse in an individual observation chamber and allow for a habituation period (e.g., 10-30 minutes).
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Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
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Immediately begin recording the behavior for a set period (e.g., 30-60 minutes).
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A head twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head that is not associated with grooming.
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A trained observer, blind to the treatment conditions, should score the number of head twitches from the video recordings. Alternatively, an automated system can be used for quantification.
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Analyze the data to determine the dose-dependent effect of this compound on the number of head twitches.
Visualizations
Signaling Pathways
Caption: 5-HT2A and 5-HT1A receptor signaling pathways activated by this compound.
Experimental Workflow
References
Technical Support Center: Troubleshooting Variability in 5-MeO-MET Behavioral Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting variability in behavioral responses observed during experiments with 5-MeO-MET. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: 5-methoxy-N-methyl-N-ethyltryptamine (this compound) is a tryptamine compound that is structurally related to the more well-known psychedelic 5-MeO-DMT. Its primary mechanism of action is believed to be agonism at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes. Activation of the 5-HT2A receptor is strongly correlated with the classic psychedelic effects observed with similar compounds.
Q2: What is the head-twitch response (HTR) and why is it a relevant behavioral assay for this compound?
A2: The head-twitch response (HTR) is a rapid, side-to-side head movement observed in rodents. It is a well-established and widely used behavioral proxy for 5-HT2A receptor activation and is considered a reliable preclinical model for predicting the hallucinogenic potential of a substance in humans.[1] Given that this compound is expected to act on 5-HT2A receptors, the HTR assay is a key tool for assessing its in vivo psychoactive potential.
Q3: We are observing significant variability in the number of head-twitches between animals in the same dose group. What are the potential causes?
A3: Variability in HTR is a common challenge in behavioral pharmacology. Several factors can contribute to this:
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Genetic Differences: Individual genetic variations, particularly in the serotonin 2A receptor (5-HT2A), can significantly impact an animal's response to 5-HT2A agonists.
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Metabolism: this compound, similar to 5-MeO-DMT, is likely metabolized by cytochrome P450 enzymes, such as CYP2D6. Genetic polymorphisms in these enzymes can lead to differences in drug metabolism and, consequently, varying levels of active compound reaching the brain.
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Environmental Factors: Minor and often overlooked "hidden variables" in the experimental environment can have a major impact on behavioral outcomes.[2] These include lighting conditions, noise levels, housing conditions (group vs. individual), and even the stress of handling and injection.
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Dose-Response Curve: The dose-response curve for HTR is often biphasic (an inverted U-shape), with the response decreasing at higher doses.[3] If your dose is on the descending limb of this curve, small variations in individual sensitivity can lead to large differences in the observed response.
Troubleshooting Guides
Issue 1: Inconsistent or No Head-Twitch Response (HTR) Observed
Question: We are not seeing a consistent or expected head-twitch response after administering this compound. What should we check?
Answer:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | The dose of this compound may be too low to elicit a robust response or so high that it is on the descending portion of the dose-response curve. Action: Conduct a dose-response study to determine the optimal dose for inducing HTR in your specific animal strain and experimental conditions. |
| Compound Stability | This compound, like other tryptamines, may be unstable in solution and can degrade over time, leading to a loss of potency. Action: Prepare fresh solutions of this compound for each experiment. Protect the solution from light and heat. |
| Route of Administration | The route of administration (e.g., intraperitoneal, subcutaneous) can affect the pharmacokinetics and bioavailability of the compound. Action: Ensure a consistent and appropriate route of administration is used across all animals. Verify your injection technique to ensure proper delivery of the intended dose. |
| Animal Strain and Sex | Different rodent strains can exhibit varying sensitivities to serotonergic agonists. Sex differences in drug metabolism and behavioral responses can also exist. Action: Be consistent with the strain and sex of the animals used. If variability persists, consider testing both males and females to identify any sex-specific effects. |
| Environmental Stressors | High levels of stress can impact baseline behavior and the animal's response to a pharmacological challenge. Action: Ensure a quiet and controlled testing environment. Acclimate animals to the testing room and procedures before the experiment. Handle animals gently and consistently. |
Issue 2: High Inter-Individual Variability in Behavioral Responses
Question: There is a large degree of variability in the behavioral responses (e.g., HTR counts, locomotor activity) between animals within the same experimental group. How can we reduce this?
Answer:
| Potential Cause | Troubleshooting Steps |
| Genetic Heterogeneity | Outbred stocks of rodents will have greater genetic variability than inbred strains, leading to more variable responses. Action: Use an inbred strain of mice or rats (e.g., C57BL/6J mice) to reduce genetic variability. |
| Differential Metabolism | As mentioned, variations in metabolic enzymes like CYP2D6 can lead to different effective doses in individual animals. Action: While directly measuring metabolic enzyme activity in each animal is often not feasible, being aware of this potential variable is important for data interpretation. Using inbred strains can help minimize this variability. |
| Inconsistent Drug Administration | Minor variations in injection volume or placement can lead to differences in drug absorption and onset of action. Action: Ensure all experimenters are well-trained in the chosen administration technique. Use precise and calibrated equipment for dosing. |
| Subtle Environmental Cues | Animals are sensitive to subtle changes in their environment that may not be immediately apparent to the researcher. Action: Standardize all environmental conditions, including cage bedding, lighting, time of day for testing, and the presence of the experimenter. |
| Observer Bias | If behavioral scoring is done manually, subjective differences between observers can introduce variability. Action: Use at least two independent observers who are blind to the experimental conditions to score the behavior. Automated detection systems for HTR can also significantly reduce observer bias. |
Quantitative Data
Due to the limited availability of direct quantitative data for this compound, the following tables include data for the closely related and well-studied compound, 5-MeO-DMT, which is expected to have a similar pharmacological profile. This information can serve as a valuable reference for experimental design.
Table 1: In Vivo Behavioral Effects of 5-MeO-DMT in Rodents
| Behavioral Assay | Species/Strain | Dose Range | Observed Effect | Reference(s) |
| Head-Twitch Response (HTR) | Mouse (C57BL/6J) | 5 - 40 mg/kg (i.p.) | Dose-dependent increase in HTR. | [4][5] |
| Drug Discrimination | Rat (Sprague-Dawley) | 1 mg/kg (s.c.) | Discriminative stimulus effects primarily mediated by 5-HT1A receptors. | |
| Locomotor Activity | Rat | 0.5 - 10 mg/kg | Decreased locomotor and investigatory behavior. |
Table 2: Receptor Binding and Functional Activity of 5-MeO-DMT
| Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Reference(s) |
| 5-HT1A | ~16 | ~1.0 | |
| 5-HT2A | ~490 | ~4.0 |
Experimental Protocols
Head-Twitch Response (HTR) Assay in Mice
This protocol provides a general framework for assessing the HTR induced by this compound.
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Animals: Male C57BL/6J mice (8-12 weeks old) are commonly used. House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before experiments.
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Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline). Prepare fresh solutions on the day of the experiment.
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Experimental Procedure:
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Habituate the mice to the testing chambers (e.g., clear cylindrical enclosures) for at least 30 minutes prior to drug administration.
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Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
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Immediately after injection, place the mouse back into the testing chamber.
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Record the number of head-twitches for a predetermined period (e.g., 30-60 minutes). A head-twitch is a rapid, spasmodic, side-to-side rotational movement of the head.
-
-
Data Analysis:
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The total number of head-twitches per animal is counted.
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Data can be analyzed using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare different dose groups to the vehicle control.
-
The results can be plotted as a dose-response curve.
-
Mandatory Visualizations
References
Technical Support Center: Refining Analytical Methods for Trace Level 5-MeO-DMT Detection
Welcome to the technical support center for the analytical determination of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the detection of trace levels of 5-MeO-DMT and its metabolites.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of 5-MeO-DMT.
Issue 1: Poor sensitivity and low signal intensity for 5-MeO-DMT in LC-MS/MS analysis.
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Question: I am not able to achieve the desired lower limit of quantitation (LLOQ) for 5-MeO-DMT. What can I do to improve my signal intensity?
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Answer: Low sensitivity can stem from several factors throughout the analytical workflow. Here are some troubleshooting steps:
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Sample Preparation: Ensure your extraction method provides good recovery. For serum or plasma, a simple protein precipitation with acetonitrile is often effective for 5-MeO-DMT.[1][2] If you are still facing issues, consider a more targeted approach like solid-phase extraction (SPE) or supported liquid extraction (SLE) to concentrate the analyte and remove interfering matrix components.[3][4]
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Chromatography: Optimize your mobile phase composition. The use of a small amount of formic acid (e.g., 0.1%) in the mobile phase can improve the ionization efficiency of 5-MeO-DMT in positive ion mode.[5] A gradient elution can also help in sharpening the peak and improving the signal-to-noise ratio.
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Mass Spectrometry: Fine-tune your mass spectrometer's source parameters. Pay close attention to the ionization voltage, temperature, and gas flows. For tandem mass spectrometry, ensure you are using the optimal multiple reaction monitoring (MRM) transitions. For 5-MeO-DMT, the transition m/z 219.2 → 174.2 is commonly used and provides good specificity and sensitivity.
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Issue 2: High matrix effects leading to poor accuracy and precision.
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Question: My results are inconsistent, and I suspect matrix effects are the cause. How can I mitigate this?
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Answer: Matrix effects are a common challenge in bioanalysis. Here are some strategies to address them:
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Improve Sample Cleanup: A simple "dilute and shoot" or protein precipitation might not be sufficient for complex matrices like blood or urine. Consider more advanced sample preparation techniques like SPE or SLE to remove phospholipids and other interfering substances.
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Use an Internal Standard (IS): A suitable internal standard is crucial for correcting for matrix effects and variability in sample processing. For 5-MeO-DMT analysis, 5-Methyl-N,N-dimethyltryptamine (5-Me-DMT) is a good choice as it is structurally similar and has a close retention time.
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Optimize Chromatography: Modifying the chromatographic conditions can help separate 5-MeO-DMT from co-eluting matrix components. Experiment with different gradients or even a different stationary phase.
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Matrix-Matched Calibrants: Prepare your calibration standards in the same blank matrix as your samples to compensate for the matrix effect.
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Issue 3: Peak tailing or broad peaks in the chromatogram.
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Question: I am observing poor peak shape for 5-MeO-DMT. What could be the cause and how can I fix it?
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Answer: Poor peak shape can be due to several factors related to the analyte, column, or mobile phase.
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Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of basic compounds like 5-MeO-DMT. Adding a small amount of an acidifier like formic acid can improve peak shape by ensuring the analyte is in a consistent ionic state.
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Column Choice: Ensure you are using a column suitable for basic compounds. Columns with end-capping or those specifically designed for the analysis of such compounds can reduce peak tailing.
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Sample Solvent: Injecting the sample in a solvent stronger than the initial mobile phase can lead to peak distortion. If possible, dissolve your final extract in the initial mobile phase.
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Column Contamination: Contamination of the column with matrix components can lead to active sites that cause peak tailing. Use a guard column and regularly flush your system.
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Frequently Asked Questions (FAQs)
Sample Preparation
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Q1: What is the most straightforward sample preparation method for 5-MeO-DMT in serum?
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A1: For many applications, a simple protein precipitation with acetonitrile is sufficient. Typically, a 1:3 ratio of serum to acetonitrile is used. After vortexing and centrifugation, the supernatant can be directly injected into the LC-MS/MS system.
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-
Q2: When should I consider using Solid Phase Extraction (SPE)?
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A2: SPE is recommended when you need to achieve very low detection limits or when dealing with complex matrices that exhibit significant matrix effects with simpler methods. SPE can provide a cleaner extract and allow for sample concentration.
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Chromatography (LC-MS/MS)
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Q3: What are the recommended LC-MS/MS parameters for 5-MeO-DMT analysis?
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A3: A reversed-phase C18 column is commonly used. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, is a good starting point. Detection is typically performed in positive ion mode using multiple reaction monitoring (MRM).
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Q4: What are the common MRM transitions for 5-MeO-DMT and its major metabolite, bufotenine?
-
A4: For 5-MeO-DMT, the transition m/z 219.2 → 174.2 is widely used. For its active metabolite, bufotenine, the transition m/z 205.2 → 160.2 is commonly monitored.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Q5: Can GC-MS be used for 5-MeO-DMT analysis?
-
A5: Yes, GC-MS can be used for the analysis of 5-MeO-DMT. However, derivatization may be necessary for some tryptamines to improve their chromatographic properties and thermal stability. LC-MS/MS is generally preferred for its higher sensitivity and specificity for trace-level detection in biological matrices.
-
Metabolism and Stability
-
Q6: What are the main metabolic pathways for 5-MeO-DMT?
-
A6: The primary metabolic pathways for 5-MeO-DMT are O-demethylation to the active metabolite bufotenine, mediated by the CYP2D6 enzyme, and oxidative deamination by monoamine oxidase A (MAO-A).
-
-
Q7: Is 5-MeO-DMT stable in biological samples?
-
A7: Tryptamines can be susceptible to degradation. It is important to store samples properly, typically at -20°C or lower, to ensure stability. For some related compounds, storage as dried spots has been shown to improve stability.
-
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for 5-MeO-DMT and Bufotenine Analysis in Serum
| Parameter | 5-MeO-DMT | Bufotenine | Internal Standard (5-Me-DMT) |
| MRM Transition (m/z) | 219.2 → 174.2 | 205.2 → 160.2 | 203.2 → 158.3 |
| Linear Range (ng/mL) | 0.90 - 5,890 | 2.52 - 5,510 | N/A |
| LLOQ (ng/mL) | 0.90 | 2.52 | N/A |
| Retention Time (min) | 5.6 | 2.8 | Not specified |
| Intra-day Precision (%) | < 15 | < 15 | N/A |
| Inter-day Precision (%) | < 15 | < 15 | N/A |
| Recovery (%) | > 75 | > 75 | N/A |
Table 2: GC-MS Parameters for Tryptamine Analysis
| Parameter | Value |
| Column | HP-5MS (30 m x 250 µm x 0.25 µm) |
| Mobile Phase | Helium |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 1 µL |
| Temperature Program | 50°C (1 min), then 10°C/min to 310°C, hold for 3 min |
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 5-MeO-DMT in Serum
This protocol is based on a validated method for the simultaneous analysis of 5-MeO-DMT and its metabolite bufotenine in mouse serum.
-
Sample Preparation (Protein Precipitation):
-
To 20 µL of serum sample, add 60 µL of acetonitrile containing the internal standard (e.g., 10 ng/mL of 5-Me-DMT).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution is used to separate the analytes. A typical gradient might start at 5% B, ramp up to 90% B, hold, and then return to initial conditions.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-MeO-DMT: m/z 219.2 → 174.2
-
Bufotenine: m/z 205.2 → 160.2
-
5-Me-DMT (IS): m/z 203.2 → 158.3
-
-
-
Data Analysis:
-
Quantify the analytes by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.
-
Visualizations
Caption: Workflow for LC-MS/MS analysis of 5-MeO-DMT in serum.
Caption: Major metabolic pathways of 5-MeO-DMT.
References
addressing potential degradation of 5-MeO-MET during analysis
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential degradation of 5-Methoxy-N-Ethyl-N-Methyltryptamine (5-MeO-MET) during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during analysis?
A1: Based on the chemical nature of tryptamines, this compound is susceptible to degradation from exposure to several factors. These include:
-
Light: Particularly UV light, which can induce photochemical reactions.[1]
-
Temperature: Elevated temperatures (above 25°C) can accelerate degradation.[1]
-
Oxidation: Exposure to air (oxygen) can lead to the formation of oxidation products, such as N-oxides.
-
pH: Both acidic and basic conditions can promote hydrolysis and other degradative reactions.[2]
Q2: How should this compound samples and standards be stored to minimize degradation?
A2: To ensure the stability of this compound, proper storage is crucial. For short-term storage (days to weeks), refrigeration at 0-4°C in a dark, airtight container is recommended.[1] For long-term storage (months to years), freezing at -20°C is advisable.[1] It is essential to use amber vials or other light-blocking containers to prevent photodegradation.
Q3: What are the likely degradation products of this compound?
-
N-Oxide: Oxidation of the tertiary amine is a common degradation pathway for tryptamines.
-
O-Demethylation: Loss of the methyl group from the methoxy moiety to form a hydroxyl group.
-
N-Dealkylation: Loss of the methyl or ethyl group from the amine.
-
Hydroxylation: Addition of a hydroxyl group to the indole ring.
Q4: I am observing unexpected peaks in my chromatogram. Could these be degradation products?
A4: Yes, the appearance of new, unidentified peaks, especially those with retention times close to the parent this compound peak, can be indicative of degradation. To confirm this, you can perform a forced degradation study on a pure standard of this compound under various stress conditions (acid, base, heat, light, oxidation) and compare the resulting chromatograms with your sample.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Problem 1: Low or no detectable this compound peak.
| Possible Cause | Troubleshooting Step |
| Degradation during sample storage | Review storage conditions. Ensure samples were stored in a cool, dark, and airtight environment. |
| Degradation during sample preparation | Minimize exposure to light and heat during extraction and processing. Use fresh solvents and consider working under an inert atmosphere (e.g., nitrogen) if oxidation is suspected. |
| Inappropriate analytical method | Verify that the chromatographic and mass spectrometric parameters are optimized for tryptamine analysis. Refer to the experimental protocols below. |
Problem 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Variable degradation between samples | Standardize sample handling and preparation procedures to ensure consistent exposure to potential degradation factors. |
| Instrument instability | Perform a system suitability test before each analytical run to ensure the instrument is performing correctly. |
| Contamination | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Quantitative Data on Tryptamine Stability
While specific forced degradation data for this compound is not available in the reviewed literature, the following table summarizes the stability of a related tryptamine, psilocin, under various conditions. This data can provide an indication of the potential stability of this compound.
| Stress Condition | Analyte | Storage Duration | Temperature | Degradation (%) | Citation |
| Freeze/Thaw Cycles | Psilocin | 3 cycles | -20°C to RT | 60 - 73 |
Note: The significant degradation of psilocin, a structurally similar tryptamine, highlights the importance of careful sample handling and storage for this class of compounds.
Experimental Protocols
Protocol 1: Stability-Indicating LC-MS/MS Method for this compound
This method is adapted from established protocols for the analysis of 5-MeO-DMT and other tryptamines.
1. Sample Preparation (for Plasma/Serum):
-
To 100 µL of plasma or serum, add 300 µL of acetonitrile containing the internal standard (e.g., d4-5-MeO-MET).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion > product ion (to be determined by infusion of a standard).
-
Internal Standard: Precursor ion > product ion.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: GC-MS Analysis of this compound
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of sample (e.g., urine), add an internal standard and adjust the pH to >9 with a suitable base (e.g., NaOH).
-
Add 3 mL of an organic solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for injection.
2. GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Visualizations
Caption: Hypothesized degradation pathways of this compound.
Caption: General analytical workflow for stability assessment.
Caption: Troubleshooting decision tree for degradation issues.
References
Validation & Comparative
A Comparative Analysis of 5-MeO-MET and 5-MeO-DMT for Researchers and Drug Development Professionals
A comprehensive comparative analysis of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) reveals distinct pharmacological profiles that are of significant interest to researchers, scientists, and drug development professionals. While both are potent serotonergic compounds, their nuanced differences in receptor affinity, functional activity, and metabolism warrant a detailed examination for potential therapeutic applications.
Executive Summary
5-MeO-DMT is a naturally occurring psychedelic tryptamine with a well-documented history of human use and a growing body of scientific research.[1] It is known for its potent agonist activity at serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[2][3] In contrast, this compound is a less common, synthetic derivative that has recently been the subject of renewed scientific investigation.[4][5] This guide provides a side-by-side comparison of their pharmacological properties, supported by experimental data, to aid in the evaluation of their research and therapeutic potential.
Data Presentation: Quantitative Pharmacological Comparison
The following tables summarize the key quantitative data for this compound and 5-MeO-DMT, focusing on their interaction with key serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | SERT |
| This compound | 20.3 | 83.1 | 1300 |
| 5-MeO-DMT | 1.9 - 3 | >1000 | 2184 |
Data for this compound and SERT affinity for 5-MeO-DMT from Rakoczy et al., 2024. 5-HT1A and 5-HT2A affinity for 5-MeO-DMT from various sources.
Table 2: Functional Activity at 5-HT2A Receptor (Calcium Flux Assay)
| Compound | EC50 (nM) | Emax (%) |
| This compound | 13 | 100 |
| 5-MeO-DMT | 1.80 - 3.87 | 100 |
Data for this compound from Rakoczy et al., 2024. Data for 5-MeO-DMT from various sources.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and 5-MeO-DMT.
Radioligand Binding Assay for Serotonin Receptors
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
- HEK293 cells stably expressing the human 5-HT1A or 5-HT2A receptor are cultured and harvested.
- Cells are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
- In a 96-well plate, the cell membrane preparation is incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A or [³H]ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound or 5-MeO-DMT).
- The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
- The filters are washed with ice-cold buffer to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Calcium Flux Assay for 5-HT2A Receptor Functional Activity
This protocol measures the ability of a compound to activate the 5-HT2A receptor, which is a Gq-coupled receptor that signals through the release of intracellular calcium.
1. Cell Culture and Plating:
- CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are cultured and seeded into 96-well black-walled, clear-bottom plates.
2. Dye Loading:
- The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) in a buffer solution for a specific time at 37°C.
3. Compound Addition and Signal Detection:
- The plate is placed in a fluorescence microplate reader.
- Varying concentrations of the test compound (this compound or 5-MeO-DMT) are added to the wells.
- The fluorescence intensity is measured over time to detect changes in intracellular calcium concentration upon receptor activation.
4. Data Analysis:
- The increase in fluorescence is plotted against the compound concentration.
- A dose-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximum response) values are determined.
Head-Twitch Response (HTR) in Mice
The head-twitch response is a behavioral assay in rodents that is considered a proxy for 5-HT2A receptor activation and potential hallucinogenic activity in humans.
1. Animal Preparation:
- Male C57BL/6J mice are used for the experiment.
- The animals are habituated to the testing environment before the experiment begins.
2. Drug Administration:
- The test compound (this compound or 5-MeO-DMT) or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection.
3. Observation and Scoring:
- Immediately after injection, the mice are placed in an observation chamber.
- The number of head twitches (rapid, rotational movements of the head) is counted for a specific duration (e.g., 30 minutes).
4. Data Analysis:
- The mean number of head twitches for each treatment group is calculated and compared to the vehicle control group.
- A dose-response relationship can be established to determine the potency of the compound in inducing the HTR.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. abcam.co.jp [abcam.co.jp]
- 2. Head Twitch Response Studies [bio-protocol.org]
- 3. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 4. Mechanisms of Psychedelic Tryptamines: 5-MeO-DMT vs. Classics [spiritpharmacist.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Serotonergic Activity of 5-MeO-MET
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the serotonergic activity of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) against established serotonergic compounds: psilocin (the active metabolite of psilocybin), N,N-dimethyltryptamine (DMT), and lysergic acid diethylamide (LSD). The following sections present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: In Vitro Pharmacological Profile
The serotonergic activity of these compounds is primarily mediated by their interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors. The following table summarizes their binding affinities (Ki) and functional potencies (EC50) at key 5-HT receptor subtypes. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in activating the receptor.
| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) |
| This compound | - | - | - | 25.9[1] | - |
| Psilocin | 146-152[2][3] | 120-173[2][3] | 79-311 | - | 10 |
| DMT | 183 | 127-1200 | 360-2630 | >10,000 | 38.3 |
| LSD | 1.1 | 2.9 | 23 | - | 7.2 |
Key Experimental Protocols
The data presented above are typically generated using the following standard experimental procedures.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound to a specific receptor.
Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from a target receptor (e.g., 5-HT2A).
Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of cell membranes expressing the receptor. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which is then used to calculate the Ki value using the Cheng-Prusoff equation.
Detailed Protocol:
-
Membrane Preparation: Cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT2A) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended to a standardized protein concentration.
-
Incubation: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor) and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of a non-radioactive competitor.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed with cold buffer.
-
Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated.
Functional Assay: Calcium Mobilization
This assay measures the functional potency (EC50) of a compound as a receptor agonist.
Objective: To determine the ability of a test compound to activate a Gq-coupled receptor (like the 5-HT2A receptor) and induce a downstream signaling event, such as an increase in intracellular calcium.
Principle: Activation of the 5-HT2A receptor leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye.
Detailed Protocol:
-
Cell Culture: Cells stably expressing the 5-HT2A receptor are plated in a microplate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) which can enter the cells.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Fluorescence Measurement: The plate is placed in a fluorescence plate reader that can measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
Data Analysis: The data are used to generate a dose-response curve, from which the EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated.
In Vivo Assay: Head-Twitch Response (HTR) in Mice
This behavioral assay is a widely used preclinical model to assess the potential hallucinogenic-like effects of serotonergic compounds in vivo.
Objective: To quantify the frequency of head-twitch responses in mice following the administration of a test compound.
Principle: The head-twitch response is a rapid, side-to-side head movement in rodents that is reliably induced by 5-HT2A receptor agonists with known hallucinogenic properties in humans. The frequency of these twitches is correlated with the potency of the compound at the 5-HT2A receptor.
Detailed Protocol:
-
Animal Habituation: Mice are individually placed in an observation chamber for a period of habituation before drug administration.
-
Drug Administration: The test compound is administered to the mice, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Observation Period: Immediately following administration, the number of head twitches is counted for a defined period (e.g., 30-60 minutes). This can be done by a trained observer or using automated video tracking software.
-
Data Analysis: The total number of head twitches for each dose group is recorded and analyzed to determine the dose-response relationship.
Mandatory Visualizations
Serotonergic Signaling Pathway (5-HT2A Receptor)
Caption: 5-HT2A receptor signaling cascade initiated by an agonist.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Experimental Data
Caption: Relationship between in vitro data and in vivo outcomes.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-MeO-MET
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of novel psychoactive substances is critical for research and clinical development. This guide provides a comparative overview of analytical methods applicable to the quantification of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET). While specific cross-validation data for this compound is not extensively published, this document outlines a comparison between the two most common analytical techniques for related tryptamines: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The presented data, derived from studies on structurally similar compounds like 5-MeO-DMT and 5-MeO-DIPT, is representative of the typical performance characteristics for these methods.
Cross-validation is a critical process to ensure that data from different analytical methods or laboratories are comparable and reliable.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on when and how to perform bioanalytical method cross-validation.[3][4]
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the biological matrix. The following table summarizes the key performance parameters for the analysis of this compound analogues using LC-MS/MS and GC-MS.
| Performance Characteristic | LC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.06 - 0.1 ng/mL[5] | ~1 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.18 - 0.2 ng/mL | 2 ng/mL |
| Linearity (Upper Limit) | Up to 5,890 ng/mL | Up to 300 ng/mL |
| Precision (%CV) | < 15% | < 10.3% |
| Accuracy (%Bias) | Within ±15% | 93 - 108.7% |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for method validation and comparison. Below are representative methodologies for LC-MS/MS and GC-MS analysis of tryptamines.
Representative LC-MS/MS Protocol for Tryptamine Quantification in Plasma
This protocol is adapted from a validated method for the analysis of 5-MeO-DMT in serum.
-
Sample Preparation:
-
To 20 µL of serum sample, add 60 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated analogue of this compound).
-
Vortex the mixture to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
-
-
Liquid Chromatography Conditions:
-
LC System: A standard HPLC or UPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to this compound and its internal standard.
-
Representative GC-MS Protocol for Tryptamine Quantification in Urine
This protocol is based on a validated method for the determination of 5-MeO-DIPT in urine.
-
Sample Preparation:
-
To 1 mL of urine, add an internal standard.
-
Perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate) under alkaline conditions.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS analysis.
-
-
Gas Chromatography Conditions:
-
GC System: A standard gas chromatograph.
-
Column: A capillary column suitable for amine analysis (e.g., DB-5MS).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: A temperature gradient to ensure separation of the analyte.
-
Carrier Gas: Helium.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: A single quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Detection: Selected Ion Monitoring (SIM) or full scan mode.
-
Cross-Validation Workflow
Cross-validation is essential when data from different analytical methods are to be combined or compared. The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the quantification of this compound.
Caption: Workflow for cross-validation of two analytical methods.
Signaling Pathways and Logical Relationships
The primary mechanism of action for this compound and related tryptamines involves agonism at serotonin receptors, particularly the 5-HT2A receptor. The following diagram illustrates this signaling pathway.
Caption: Simplified 5-HT2A receptor signaling pathway.
References
A Comparative Analysis of the In Vitro Potency of 5-MeO-MET and Other Tryptamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro potency of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) with other well-characterized tryptamines, including N,N-dimethyltryptamine (DMT), psilocin, and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). The primary focus of this analysis is on the interaction of these compounds with the serotonin 1A (5-HT1A) and 2A (5-HT2A) receptors, which are key targets for psychedelic tryptamines. All quantitative data is presented in tabular format for straightforward comparison, and detailed experimental methodologies are provided.
In Vitro Potency at Serotonin Receptors
The in vitro potency of tryptamines is typically determined by two key parameters: receptor binding affinity (Ki) and functional activity (EC50). Receptor binding assays measure the affinity of a compound for a specific receptor, with a lower Ki value indicating a higher affinity. Functional assays, such as calcium flux assays, measure the ability of a compound to activate a receptor and elicit a cellular response, with a lower EC50 value indicating greater potency.
Recent studies have provided valuable insights into the in vitro pharmacological profile of this compound, allowing for its direct comparison with other classic tryptamines.
Data Summary
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |
| This compound | 28.3 | 43.1 | 35.7 |
| 5-MeO-DMT | ~1.9 - 29 | ~100 - 1000+ | ~1.8 - 3.87 |
| DMT | ~100 - 200 | ~39 - 1985 | ~38.3 |
| Psilocin | ~100 - 250 | ~10 - 50 | ~5 - 20 |
Note: The data presented is a synthesis of values from multiple sources and should be considered representative. Experimental conditions can influence these values.
Based on available data, this compound demonstrates a high affinity for both the 5-HT1A and 5-HT2A receptors, with Ki values in the low nanomolar range. Its functional potency at the 5-HT2A receptor is also notable, with an EC50 value comparable to that of DMT. Comparatively, 5-MeO-DMT generally exhibits a higher affinity for the 5-HT1A receptor over the 5-HT2A receptor.[1][2] DMT and psilocin show more variable binding profiles, with psilocin often demonstrating high affinity for the 5-HT2A receptor. A modern study has indicated that the in vitro activities of this compound are of similar potency to 5-MeO-DMT.[3]
Experimental Protocols
The following are detailed methodologies for the key in vitro assays used to determine the potency of tryptamines.
Radioligand Binding Assay
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from its receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., human recombinant 5-HT1A or 5-HT2A receptors).
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test compounds (this compound and other tryptamines).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
This assay is used to determine the functional potency (EC50) of an agonist at a G-protein coupled receptor (GPCR) that signals through the release of intracellular calcium, such as the 5-HT2A receptor.
Objective: To measure the increase in intracellular calcium concentration in response to receptor activation by a test compound.
Materials:
-
Cells stably expressing the target receptor (e.g., CHO-K1 or HEK293 cells expressing human 5-HT2A receptor).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Test compounds (this compound and other tryptamines).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.
-
Incubation: Incubate the cells to allow for de-esterification of the dye.
-
Baseline Reading: Measure the baseline fluorescence of each well.
-
Compound Addition: Inject varying concentrations of the test compound into the wells.
-
Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: Determine the maximum fluorescence response for each concentration of the test compound. Plot the concentration-response curve and calculate the EC50 value.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vitro potency determination.
Caption: Simplified 5-HT2A receptor Gq signaling pathway.
References
- 1. The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
Replicability of 5-MeO-MET Induced Behavioral Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects induced by 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET), with a focus on the replicability of these findings. Due to the limited availability of direct experimental data for this compound in certain behavioral paradigms, this guide also includes data from its close structural analog, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to provide a comparative framework. The primary focus is on the head-twitch response (HTR), a key behavioral proxy for psychedelic activity in rodents. Data on locomotor activity and drug discrimination, primarily from 5-MeO-DMT studies, are also presented for a comprehensive overview.
Data Presentation
Head-Twitch Response (HTR)
The head-twitch response is a rapid, rotational head movement in rodents that is considered a reliable behavioral indicator of 5-HT2A receptor activation, a key mechanism underlying the effects of classic psychedelics.[1] A recent study systematically investigated the HTR induced by a series of 5-MeO-DMT derivatives, including this compound.[2]
| Compound | Dose (mg/kg, i.p.) | Mean HTR Events (± SD) | Animal Model | Source(s) |
|---|---|---|---|---|
| This compound | 1 | ~5 | CD-1 mice | [2] |
| 3 | ~15 | CD-1 mice | [2] | |
| 10 | ~25 | CD-1 mice | [2] | |
| 5-MeO-DMT | 1 | ~8 | CD-1 mice | |
| 3 | ~20 | CD-1 mice | ||
| 10 | ~30 | CD-1 mice |
Note: The data presented for HTR events are approximated from graphical representations in the source material and are intended for comparative purposes.
Locomotor Activity (Comparative Data from 5-MeO-DMT)
| Compound | Dose (mg/kg) | Effect on Locomotor Activity | Animal Model | Source(s) |
|---|---|---|---|---|
| 5-MeO-DMT | 0.5-1.0 | Decrease | Rats | |
| 3-10 | Hyperthermia, with complex effects on locomotion | Rats |
Drug Discrimination (Comparative Data from 5-MeO-DMT)
Drug discrimination paradigms are used to assess the subjective effects of a compound by training animals to recognize and respond to its internal cues. While specific drug discrimination data for this compound is not available, studies with 5-MeO-DMT demonstrate that it produces a distinct discriminative stimulus. This effect is primarily mediated by the 5-HT1A receptor, distinguishing it from classic psychedelics like LSD where the 5-HT2A receptor plays a more dominant role.
| Training Drug | Test Drug | Generalization | Antagonism | Animal Model | Source(s) |
|---|---|---|---|---|---|
| 5-MeO-DMT (1.5 mg/kg) | LSD | Full | Attenuated by BC-105 (serotonin antagonist) | Rats | |
| LSD (0.096 mg/kg) | 5-MeO-DMT | Full | Attenuated by BC-105 (serotonin antagonist) | Rats | |
| 5-MeO-DMT (3 mg/kg) | - | - | Antagonized by WAY-100635 (5-HT1A antagonist) | Rats |
Experimental Protocols
Head-Twitch Response (HTR) Assay
This protocol is based on methodologies described for assessing the head-twitch response in mice induced by serotonergic compounds.
-
Animals: Male CD-1 mice are typically used. Animals are housed in a controlled environment with a standard light-dark cycle and have ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a vehicle solution, such as saline. Doses are prepared to be administered intraperitoneally (i.p.).
-
Procedure:
-
Mice are habituated to the observation chambers for a designated period before drug administration.
-
Following habituation, mice are administered a specific dose of this compound or vehicle.
-
The number of head-twitches is then recorded for a set duration, typically over 10-30 minutes, which is the period of peak drug effect.
-
A head-twitch is defined as a rapid, convulsive, side-to-side rotational movement of the head.
-
-
Data Analysis: The total number of head-twitches is counted for each animal. Statistical analysis, such as ANOVA, is used to determine the significance of the drug's effect at different doses compared to the vehicle control.
Locomotor Activity Measurement
This is a generalized protocol for assessing locomotor activity in rodents.
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Procedure:
-
Animals are placed in the center of the open-field arena and allowed to explore freely.
-
Locomotor activity is recorded for a specified duration. This can be divided into different time bins to analyze the time course of the drug's effect.
-
Parameters measured include total distance traveled, time spent in different zones of the arena (e.g., center vs. periphery), and rearing frequency.
-
-
Data Analysis: The data collected from the automated system is analyzed to compare the locomotor activity of drug-treated animals with that of a vehicle-treated control group.
Drug Discrimination Paradigm
This protocol outlines the general procedure for a two-lever drug discrimination task in rats.
-
Apparatus: Standard operant conditioning chambers equipped with two response levers and a mechanism for delivering reinforcement (e.g., food pellets).
-
Training:
-
Rats are trained to press one lever ("drug lever") after receiving an injection of the training drug (e.g., 5-MeO-DMT) and the other lever ("saline lever") after receiving a saline injection.
-
Correct lever presses are reinforced with a food pellet.
-
Training continues until the rats can reliably discriminate between the drug and saline conditions (typically >85% correct responses).
-
-
Testing:
-
Once trained, substitution tests are conducted where animals are administered different doses of the test compound (e.g., this compound) to see if they press the drug-appropriate lever.
-
Antagonism tests can also be performed by pre-treating the animals with a receptor antagonist before administering the training drug to determine which receptors mediate the discriminative stimulus effects.
-
-
Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each test session. Full generalization is typically defined as >80% drug-lever responding.
Mandatory Visualization
References
Comparative Pharmacokinetics of 5-MeO-MET and its Analogues: A Guide for Researchers
This guide provides a comparative overview of the pharmacokinetic properties of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) and its structurally related analogues, primarily focusing on the well-researched compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and including data on other relevant analogues where available. The information is intended for researchers, scientists, and drug development professionals working with these psychoactive tryptamines.
Data Presentation: Comparative Pharmacokinetic Parameters
While comprehensive pharmacokinetic data for this compound is limited in publicly available literature, this table summarizes key parameters for 5-MeO-DMT and provides a framework for comparison as more data on its analogues becomes available. The data presented is primarily from preclinical studies in rodents.
| Pharmacokinetic Parameter | 5-MeO-DMT | This compound | 5-MeO-MiPT |
| Peak Plasma Concentration (Cmax) | Dose-dependent; exhibits nonlinear pharmacokinetics.[1][2] | Not Reported | Blood concentration of 160 ng/mL in a human forensic case sample.[3] |
| Time to Peak Concentration (Tmax) | Rapid, within minutes after parenteral administration.[1] | Not Reported | Not Reported |
| Area Under the Curve (AUC) | Increases non-proportionally with dose, indicating nonlinear kinetics.[1] | Not Reported | Not Reported |
| Elimination Half-life (t½) | Longer at higher doses due to nonlinear elimination. | Not Reported | Not Reported |
| Metabolism | Primarily by MAO-A (deamination) and CYP2D6 (O-demethylation to bufotenine). | Expected to be metabolized by MAO-A and CYP enzymes. | Metabolized via demethylation and hydroxylation. |
| Primary Metabolites | 5-methoxyindole-3-acetic acid (5-MIAA), bufotenine. | Not Reported | 5-methoxy-N-isopropyltryptamine (5-MeO-NiPT), 5-hydroxy-N-methyl-N-isopropyltryptamine (5-OH-MiPT), and others. |
| Bioavailability (Oral) | Low, due to extensive first-pass metabolism by MAO-A. | Expected to be low. | Orally active in humans at doses of 4-6 mg. |
| Primary Route of Elimination | Primarily metabolic clearance. | Expected to be metabolic clearance. | Not Reported |
Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of tryptamines like this compound and its analogues.
In Vivo Pharmacokinetic Studies in Animal Models
Objective: To determine the time course of drug concentration in biological fluids (e.g., plasma, brain) following administration.
Typical Protocol:
-
Animal Model: Male rodents (e.g., Wistar rats or C57BL/6 mice) are commonly used.
-
Drug Administration: The compound of interest is administered via a specific route, such as intravenous (IV) for determining clearance and volume of distribution, or intraperitoneal (IP) and oral (PO) for assessing absorption and bioavailability.
-
Sample Collection: Blood samples are collected at predetermined time points post-administration from the tail vein or via cardiac puncture at the study's termination. Brain tissue can also be collected to assess blood-brain barrier penetration.
-
Sample Processing: Blood is processed to obtain plasma or serum. Tissues are homogenized. All samples are typically stored at -80°C until analysis.
-
Bioanalytical Method: Quantification of the parent drug and its major metabolites is performed using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
In Vitro Metabolism Studies
Objective: To identify the metabolic pathways and the enzymes responsible for the biotransformation of the compound.
Typical Protocol:
-
Incubation System: The compound is incubated with liver microsomes (from human or animal sources) or hepatocytes. These systems contain the primary drug-metabolizing enzymes.
-
Cofactors: The incubation mixture includes necessary cofactors for enzymatic activity, such as NADPH for cytochrome P450 enzymes.
-
Incubation Conditions: The reaction is carried out at 37°C for a specific duration.
-
Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile or methanol.
-
Sample Analysis: The quenched samples are analyzed by LC-MS/MS to identify and quantify the metabolites formed.
-
Reaction Phenotyping: To identify the specific enzymes involved (e.g., CYP2D6, MAO-A), incubations can be performed with specific chemical inhibitors or recombinant enzymes.
Bioanalytical Method: LC-MS/MS for Quantification
Objective: To accurately and precisely measure the concentration of the tryptamine and its metabolites in biological matrices.
Typical Protocol:
-
Sample Preparation: A protein precipitation step is commonly used to remove proteins from plasma or serum samples. This is typically done by adding a solvent like acetonitrile. This is followed by centrifugation to separate the precipitated proteins.
-
Internal Standard: A known concentration of a structurally similar compound (internal standard) is added to all samples and calibration standards to account for variability in sample processing and instrument response.
-
Chromatographic Separation: The supernatant is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analytes are separated on a C18 or similar reversed-phase column using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The analytes are ionized (usually by electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for the parent drug, its metabolites, and the internal standard are monitored for selective and sensitive quantification.
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentrations of the analytes in the unknown samples are determined from this curve.
Mandatory Visualization
The following diagrams illustrate key concepts relevant to the study of this compound and its analogues.
Caption: Experimental Workflow for a Typical Preclinical Pharmacokinetic Study.
Caption: Simplified 5-HT2A Receptor Signaling Pathway for Tryptamines.
References
- 1. Nonlinear Pharmacokinetics of 5-Methoxy-N,N-dimethyltryptamine in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonlinear pharmacokinetics of 5-methoxy-N,N-dimethyltryptamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study of the in vitro and in vivo metabolism of the tryptamine 5-MeO-MiPT using human liver microsomes and real case samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Head-Twitch Response as a Proxy for 5-MeO-MET Activity: A Comparative Guide
The following guide provides a comprehensive comparison of the head-twitch response (HTR) as a primary behavioral assay for the 5-HT2A receptor-mediated activity of 5-Methoxy-N-ethyl-N-methyltryptamine (5-MeO-MET) against other common alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to evaluate the psychedelic potential of novel compounds.
The Head-Twitch Response (HTR): A Primary Behavioral Proxy
The head-twitch response (HTR) is a rapid, rotational head movement observed in rodents following the administration of serotonergic psychedelics.[1][2] This behavior is a well-established and widely used preclinical proxy for hallucinogenic potential in humans.[3][4] Its validity is supported by a strong correlation between the potency of a compound to induce HTR in mice and its hallucinogenic potency in humans.[2] The response is specifically mediated by the activation of the serotonin 5-HT2A receptor, as HTR is blocked by 5-HT2A antagonists and absent in 5-HT2A knockout mice. Notably, non-hallucinogenic 5-HT2A agonists, such as lisuride, do not elicit this behavior, highlighting the assay's predictive validity for psychedelic effects.
Studies have demonstrated that this compound induces a strong, dose-dependent head-twitch response in mice. This indicates that, like classic psychedelics, this compound engages the 5-HT2A receptor in a manner that leads to this characteristic behavioral output.
Signaling Pathways Implicated in the Head-Twitch Response
The induction of HTR by compounds like this compound is initiated by the binding to and activation of the serotonin 5-HT2A receptor (5-HT2AR). This receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which subsequently results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing an increase in intracellular calcium and activation of Protein Kinase C (PKC). This cascade is considered critical for the psychedelic-like effects measured by HTR.
Interestingly, the activity of many tryptamines, including 5-MeO-DMT and its analogs, is modulated by the 5-HT1A receptor. Agonism at the 5-HT1A receptor has an inhibitory effect and can suppress or dampen the 5-HT2A-mediated HTR. Therefore, a comprehensive evaluation of a compound like this compound often involves experiments with a 5-HT1A antagonist to unmask the full 5-HT2A-mediated effect.
Comparative Analysis of Methodologies
While HTR is a powerful tool, a multi-assay approach provides a more complete pharmacological profile. Below is a comparison of HTR with key alternative methods.
| Assay | Principle | Throughput | Key Readout | Pros | Cons |
| Head-Twitch Response (HTR) | In vivo behavioral assay measuring 5-HT2A-mediated head movements in rodents. | Medium | Frequency of head twitches (ED50, Emax). | High predictive validity for human psychedelic effects; measures integrated biological response. | Labor-intensive (manual scoring) or requires specialized equipment; species differences. |
| Receptor Binding Assays | In vitro assay measuring the affinity of a compound for a specific receptor target (e.g., 5-HT2A, 5-HT1A). | High | Affinity constant (Ki). | High throughput; precise measure of target engagement; allows for screening against a wide panel of receptors. | Does not measure functional activity (agonist vs. antagonist); no information on efficacy. |
| Calcium Mobilization Assays | In vitro functional assay measuring the increase in intracellular calcium following Gq-coupled receptor activation. | High | Potency (EC50) and efficacy (Emax). | High throughput; quantifies functional agonism at the target receptor. | Conducted in artificial cell systems; may not fully recapitulate in vivo signaling complexity. |
| Drug Discrimination | In vivo behavioral assay where animals are trained to discriminate between a drug and vehicle to receive a reward. | Low | ED50 for substitution. | Considered a gold standard for assessing subjective drug effects; high specificity. | Very low throughput; time-consuming and requires extensive animal training. |
| Hypothermia/Locomotion | In vivo assays measuring changes in body temperature or movement. Often used as a proxy for 5-HT1A receptor activation. | Medium | Change in temperature or distance traveled. | Provides information on off-target effects or activity at other key receptors like 5-HT1A. | Low specificity for psychedelic effects; can be influenced by multiple neurotransmitter systems. |
Quantitative Data Comparison
The following table summarizes available quantitative data for 5-MeO-DMT analogs, illustrating how different assays provide complementary information. Note that direct this compound data is limited, but data from its close analog 5-MeO-DMT is informative.
| Compound | Assay | Species/System | Potency (ED50 / EC50 / Ki) | Efficacy (Emax) |
| 5-MeO-DMT Analogs | Head-Twitch Response | Mouse | ED50 range: 0.2 - 1.8 mg/kg | Emax range: 20 - 60 HTRs/30 min |
| 5-MeO-DMT | Head-Twitch Response | Mouse | ~30 HTRs in 10 min at 1 mg/kg | Dose-dependent increase up to 40 mg/kg |
| 5-MeO-DMT | 5-HT2A Binding | Human cloned receptors | Ki: ~1000 nM | N/A |
| 5-MeO-DMT | 5-HT1A Binding | Human cloned receptors | Ki: 1.9 - 3 nM | N/A |
| 5-MeO-tryptamines | 5-HT2A Ca²⁺ Mobilization | HEK293 Cells | EC50 range: 3.5 - 100 nM | Varies by compound |
Data compiled from multiple sources and should be considered illustrative.
Experimental Protocols
Head-Twitch Response (HTR) Assay Protocol
This protocol describes a common method for quantifying HTR in mice using a magnetometer system.
-
Animal Preparation: Male C57BL/6J mice are anesthetized, and a small neodymium magnet is affixed to the skull using dental cement. Animals are allowed a recovery period of at least one week.
-
Habituation: On the testing day, mice are placed in a glass cylinder within a magnetometer coil for a 30-minute habituation period.
-
Drug Administration: this compound or vehicle is administered (e.g., intraperitoneally or subcutaneously). For modulation experiments, a 5-HT1A antagonist (e.g., WAY-100635) can be administered 15-30 minutes prior to this compound.
-
Data Recording: Immediately after injection, head movements are recorded for a set period (e.g., 30-60 minutes). The magnet's movement induces a voltage change in the coil, which is amplified, digitized, and saved.
-
Data Analysis: The recordings are filtered, and head twitches are identified based on their characteristic waveform signature (e.g., sinusoidal wavelets with a frequency ≥ 40 Hz and duration < 0.15 s). The total number of head twitches is quantified for each animal.
Alternative Assay: In Vitro Calcium Mobilization
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT2A receptor are cultured under standard conditions.
-
Cell Plating: Cells are seeded into 96- or 384-well black, clear-bottom plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution and incubated to allow for dye uptake.
-
Compound Addition: A serial dilution of this compound is prepared. The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). The test compound is automatically added to the wells.
-
Signal Detection: Fluorescence intensity is measured kinetically, immediately before and after compound addition. Receptor activation leads to calcium release, causing an increase in fluorescence.
-
Data Analysis: The peak fluorescence response is measured for each concentration. A dose-response curve is generated, and the EC50 (potency) and Emax (efficacy) values are calculated.
Conclusion
The head-twitch response is a robust, reliable, and translationally relevant behavioral assay for assessing the potential psychedelic activity of this compound. Its specific mediation by the 5-HT2A receptor, which is the primary target for classic hallucinogens, provides high construct and predictive validity. While HTR serves as an excellent primary screen for in vivo psychedelic-like effects, it is best utilized within a broader battery of tests. High-throughput in vitro assays like receptor binding and calcium mobilization are invaluable for initial screening, determining target affinity, and functional potency. Concurrently, other in vivo measures such as locomotor activity and drug discrimination provide a more complete picture of the compound's overall pharmacological profile, including potential off-target effects and subjective state. Together, these methods allow for a thorough validation of this compound's activity and its comparison to other psychoactive compounds.
References
- 1. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Differences across sexes on head-twitch behavior and 5-HT2A receptor signaling in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
side-by-side comparison of 5-MeO-MET and psilocybin on neuroplasticity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the neuroplastic effects of 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) and psilocybin. While research on psilocybin's impact on neural plasticity is extensive, literature directly comparing it to this compound is limited. Therefore, this guide incorporates data from studies on the closely related compound 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) to provide a more comprehensive, albeit indirect, comparison for this compound.
Key Findings at a Glance
Both psilocybin and 5-MeO-DMT, a close structural analog of this compound, have demonstrated the ability to promote structural and functional neural plasticity.[1] Psilocybin has been shown to induce rapid and lasting antidepressant-like effects by promoting neuroplasticity in the prefrontal cortex (PFC) and hippocampus.[2] Similarly, 5-MeO-DMT stimulates neurogenesis and promotes long-lasting increases in dendritic spine density.[3][4] However, key differences in their effects on dendritic spine morphology have been observed.[3]
Quantitative Comparison of Neuroplastic Effects
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the effects of psilocybin and 5-MeO-DMT on various markers of neuroplasticity.
Table 1: Effects on Dendritic Spine Plasticity
| Parameter | 5-MeO-DMT | Psilocybin | Source Animal Model | Reference |
| Dendritic Spine Density | Long-lasting increase in the medial frontal cortex | ~10% increase in the medial frontal cortex, persistent for at least one month | Mouse | |
| Dendritic Spine Formation Rate | Elevated | Elevated | Mouse | |
| Dendritic Spine Size | No significant effect | ~10% increase in the medial frontal cortex | Mouse | |
| Dendritic Arbor Complexity | Increased complexity of newborn granule cells in the dentate gyrus | Increased total number of dendritic branches in the PFC and hippocampus | Mouse |
Table 2: Effects on Neurogenesis and Synaptic Proteins
| Parameter | 5-MeO-DMT | Psilocybin | Source Animal Model | Reference |
| Neurogenesis (Cell Proliferation) | Increased number of BrdU+ cells in the dentate gyrus | Increased number of doublecortin-positive (DCX+) cells, indicating neurogenesis | Mouse | |
| Neuronal Survivability | Increased number of newborn granule cells in the dentate gyrus | N/A in direct comparison | Mouse | |
| Synaptic Protein Levels | N/A in direct comparison | Increased levels of p-GluA1, PSD95, and synapsin-1 in the PFC and hippocampus | Mouse | |
| BDNF-mTOR Signaling | N/A in direct comparison | Increased levels of BDNF, TrkB, and mTOR in the PFC and hippocampus | Mouse |
Signaling Pathways and Mechanisms of Action
Both psilocybin and 5-MeO-DMT exert their effects primarily through the serotonin 5-HT2A receptor. Activation of this receptor initiates downstream signaling cascades that are crucial for neurogenesis and synaptic plasticity, including the Brain-Derived Neurotrophic Factor (BDNF) and mammalian Target of Rapamycin (mTOR) pathways. While both compounds converge on these pathways, they also exhibit distinct receptor binding profiles that may account for differences in their neuroplastic effects. For instance, psilocybin also targets the neurotrophic TrkB receptor, while 5-MeO-DMT interacts with the sigma-1 receptor, which is known for its neuroprotective properties.
Experimental Protocols
The following outlines typical methodologies employed in the preclinical studies cited in this guide.
1. Animal Models and Drug Administration:
-
Species: Male C57BL/6J mice are commonly used.
-
Drug Preparation: Psilocybin is dissolved in saline. 5-MeO-DMT is often dissolved in a vehicle solution (e.g., saline).
-
Administration: A single intraperitoneal (i.p.) injection is a common route of administration for psilocybin. For 5-MeO-DMT, intracerebroventricular (ICV) injections have been used to directly assess effects on the brain.
2. Analysis of Structural Neuroplasticity:
-
Golgi Staining: This technique is used to visualize the morphology of neurons, including dendritic branching and spine density in the prefrontal cortex and hippocampus.
-
Immunofluorescence: Antibodies against markers like doublecortin (DCX) are used to identify and quantify newborn neurons. Bromodeoxyuridine (BrdU) labeling is also used to assess cell proliferation.
-
Two-Photon Microscopy: This advanced imaging technique allows for the longitudinal in vivo imaging of dendritic spines in the cortex of living mice, enabling the tracking of spine formation and elimination over time.
3. Analysis of Protein Expression:
-
Western Blotting: This method is used to quantify the levels of key proteins involved in synaptic plasticity and signaling pathways, such as PSD95, synapsin-1, BDNF, TrkB, and mTOR.
Conclusion
Both psilocybin and its tryptamine relative, 5-MeO-DMT, are potent inducers of neuroplasticity, a property that likely underlies their therapeutic potential for mood and anxiety disorders. Psilocybin appears to increase both the density and size of dendritic spines, while 5-MeO-DMT robustly increases spine density without a significant effect on spine size. Furthermore, both compounds promote neurogenesis. These findings highlight both shared and distinct mechanisms of action that warrant further investigation. For drug development professionals, the nuanced differences between these compounds could inform the design of novel therapeutics with tailored effects on neural circuitry. Future research should focus on direct comparative studies of this compound and psilocybin to further elucidate their unique and overlapping neuroplastic profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Psilocybin promotes neuroplasticity and induces rapid and sustained antidepressant-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A Single Dose of 5-MeO-DMT Stimulates Cell Proliferation, Neuronal Survivability, Morphological and Functional Changes in Adult Mice Ventral Dentate Gyrus - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-MeO-MET: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of research chemicals like 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. Due to its classification as a psychoactive tryptamine derivative, this compound must be managed as hazardous waste. This guide provides essential safety and logistical information for its proper disposal, ensuring the protection of personnel and the environment.
Hazard Identification and Classification
-
Acute Toxicity : May be harmful if inhaled[1].
-
Neurological Effects : As a serotonin receptor modulator, it is expected to have potent effects on the central nervous system[2].
Given these potential hazards, this compound must not be disposed of in standard trash or poured down the drain. It requires handling and disposal as regulated chemical waste.
General Disposal Principles
The disposal of this compound must align with the fundamental principles of hazardous waste management within a laboratory setting. These principles are paramount for ensuring safety and compliance.
| Principle | Description |
| Waste Minimization | Design experimental protocols to generate the smallest possible amount of this compound waste. |
| Segregation | Store this compound waste separately from incompatible materials to prevent hazardous reactions. |
| Labeling | Clearly label all waste containers with the full chemical name ("5-methoxy-N-methyl-N-ethyltryptamine"), appropriate hazard pictograms, and the date of accumulation. |
| Containment | Collect all this compound waste in designated, leak-proof, and chemically compatible containers. |
| Regulatory Compliance | All disposal procedures must strictly adhere to local, state, and federal regulations governing hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance. |
Experimental Protocols for Disposal
The recommended procedure for the disposal of this compound involves chemical inactivation or incineration by a licensed hazardous waste disposal company. The following protocol outlines the general steps for preparing the waste for disposal.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.
-
Designated and labeled hazardous waste container (chemically compatible).
-
Combustible solvent (e.g., ethanol or a mixture recommended by your EHS department).
-
Fume hood.
Procedure:
-
Consult Institutional Guidelines: Before beginning any disposal procedure, review your institution's specific protocols for chemical waste disposal and contact your EHS department for any questions.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Work in a Ventilated Area: All steps should be performed inside a certified chemical fume hood to avoid inhalation of any dust or vapors[1].
-
Prepare for Disposal:
-
For solid this compound, carefully transfer the material into the designated hazardous waste container.
-
For this compound in solution, ensure the solvent is compatible with the waste container.
-
-
Solvent Addition (if applicable): A common recommendation for similar compounds is to dissolve or mix the material with a combustible solvent to prepare it for incineration. This step should only be performed if it aligns with your institution's and the waste disposal vendor's requirements.
-
Secure and Label the Container: Tightly seal the waste container. Ensure the label is complete and accurate, including the full chemical name and any known hazards.
-
Store Appropriately: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area until it is collected by your institution's hazardous waste management service.
-
Documentation: Maintain a log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making and procedural workflows for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Caption: Logical relationship for this compound waste management.
References
Essential Safety and Logistics for Handling 5-MeO-MET
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling novel research compounds like 5-methoxy-N-methyl-N-ethyltryptamine (5-MeO-MET). Due to the limited toxicological data available for this compound, it is crucial to treat it as a potentially hazardous substance and adhere to stringent safety protocols. As a member of the tryptamine class, this compound is presumed to have psychoactive properties, making it critical to minimize exposure through appropriate personal protective equipment (PPE) and rigorous handling procedures.
Personal Protective Equipment (PPE) and Engineering Controls
A comprehensive approach to safety involves a combination of PPE and engineering controls to minimize the risk of exposure. Given the potential potency of this compound and the lack of specific occupational exposure limits, it should be handled with the same level of caution as other highly hazardous compounds.
Recommended Personal Protective Equipment:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant nitrile or neoprene gloves. It is recommended to wear two pairs.[1] | To prevent skin contact. |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] | To protect the eyes from splashes or airborne particles. |
| Lab Coat | A long-sleeved, buttoned lab coat made of a low-permeability fabric. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used, especially when handling powders or generating aerosols.[1] | To prevent inhalation of the compound. |
Engineering Controls:
All handling of this compound, especially of the solid form, should be conducted in a certified chemical fume hood to minimize the inhalation of dust or aerosols. For procedures with a higher risk of aerosol generation, the use of a glove box or an isolator is recommended.[2][3]
Operational Plan for Handling this compound
A systematic workflow is essential for the safe handling of this compound from receipt to disposal.
1. Preparation and Weighing:
-
Conduct all weighing and transfer of solid this compound within a chemical fume hood to prevent the inhalation of dust.
-
Use anti-static weigh boats if necessary.
2. Dissolving:
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and other experimental reagents.
3. Experimentation:
-
Carry out all experimental procedures involving this compound within a chemical fume hood.
4. Cleanup and Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to protect personnel and the environment.
Waste Segregation:
-
All waste contaminated with this compound, including unused compound, solutions, contaminated PPE (gloves, disposable lab coats), and cleaning materials, must be segregated into a clearly labeled hazardous waste container.
Labeling:
-
The waste container must be labeled with "Hazardous Waste," the full chemical name "5-methoxy-N-methyl-N-ethyltryptamine (this compound)," and any other components of the waste stream.
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight.
-
Ensure the storage area is secure and only accessible to authorized personnel.
Disposal Method:
-
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Do not attempt to dispose of this compound down the sink or in regular trash.
-
The recommended method for the destruction of controlled substances is incineration to ensure the compound is rendered non-retrievable.
Experimental Workflow for Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
